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  • Product: 7-Benzyloxy-1H-indazole-3-carboxylic acid
  • CAS: 177941-17-2

Core Science & Biosynthesis

Foundational

7-Benzyloxy-1H-indazole-3-carboxylic Acid: A Strategic Scaffold in sGC Modulation

The following technical guide details the chemical architecture, synthesis, and therapeutic utility of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS 177941-17-2). This document is structured for researchers in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and therapeutic utility of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS 177941-17-2). This document is structured for researchers in medicinal chemistry and process development.

Introduction: The Indazole Imperative

7-Benzyloxy-1H-indazole-3-carboxylic acid is a specialized heterocyclic building block primarily utilized in the discovery of Soluble Guanylate Cyclase (sGC) stimulators and 5-HT receptor modulators . Unlike simple indazoles, the 7-benzyloxy substitution provides a critical "masked" hydroxyl group. This moiety serves two functions: it enhances lipophilicity during early-stage synthesis to improve solubility in organic solvents, and it acts as a precursor to the 7-hydroxy-1H-indazole core—a pharmacophore essential for hydrogen-bonding interactions within the heme-binding pocket of sGC.

The compound represents a divergence from the classic "Granisetron-like" indazole-3-carboxylic acids by introducing steric bulk and electronic modulation at the 7-position, a region often exploited to tune metabolic stability and potency in NO-independent sGC stimulators.

Chemical Architecture & Synthesis

The synthesis of 7-substituted indazole-3-carboxylic acids is non-trivial due to the propensity for competitive cyclization at the nitrogen. The most robust, scalable protocol adapts the Snyder Modification of the Sandmeyer-Isatin Route . This pathway avoids hazardous azide chemistry and provides high regioselectivity.

Retrosynthetic Analysis

The target molecule is disassembled into 7-benzyloxyisatin , which is further traced back to 3-benzyloxyaniline . The critical step is the reductive cyclization of the diazonium intermediate derived from the isatin hydrolysate.

Detailed Synthetic Protocol

Precursor Preparation: 7-Benzyloxyisatin (CAS 141666-89-9)

Step 1: Ring Opening & Diazotization [1]

  • Hydrolysis: Suspend 7-benzyloxyisatin (1.0 eq) in 10% aqueous NaOH (5.0 eq). Heat to 50°C until the solution turns yellow/orange, indicating the formation of 2-amino-3-benzyloxyphenylglyoxylic acid .

  • Diazotization: Cool the solution to 0°C. Add NaNO₂ (1.1 eq) dissolved in minimal water.

  • Add this mixture dropwise to a stirred solution of concentrated HCl/ice (maintaining < 5°C). The formation of the diazonium salt is rapid.

Step 2: Reductive Cyclization (The Snyder Step)

  • Reduction: While keeping the diazonium solution at 0°C, add a solution of SnCl₂·2H₂O (2.5 eq) in concentrated HCl dropwise. Note: Sulfites can be used as a greener alternative, but Stannous Chloride often yields cleaner cyclization for electron-rich rings.

  • Cyclization: The reduction yields the hydrazine intermediate, which spontaneously cyclizes under the highly acidic conditions.

  • Workup: Stir for 2 hours at ambient temperature. The product, 7-Benzyloxy-1H-indazole-3-carboxylic acid , precipitates as a solid.

  • Purification: Filter the crude solid. Wash with cold water to remove tin salts. Recrystallize from Acetic Acid/Methanol to yield a beige to light brown powder.

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Diazotization Temp < 5°CPrevents decomposition of the diazonium salt into a phenol.
pH Control < 1.0 (Cyclization)Essential for the acid-catalyzed dehydration of the hydrazine intermediate.
Stirring Rate High ShearThe intermediate hydrazine is often insoluble; vigorous mixing ensures complete reaction.
Visualization: Synthetic Pathway

SynthesisPathway Aniline 3-Benzyloxyaniline Isatin 7-Benzyloxyisatin Aniline->Isatin Sandmeyer (Chloral Hydrate) Glyoxylate Amino-Glyoxylate Intermediate Isatin->Glyoxylate NaOH, 50°C (Hydrolysis) Diazonium Diazonium Salt Glyoxylate->Diazonium NaNO2, HCl, 0°C Hydrazine Hydrazine Intermediate Diazonium->Hydrazine SnCl2 (Reduction) Product 7-Benzyloxy-1H-indazole- 3-carboxylic Acid Hydrazine->Product Acidic Cyclization (-H2O)

Figure 1: Step-wise synthesis via the modified Snyder isatin route.[2][3][4][5][6]

Analytical Profiling & Quality Control

Verification of the 7-benzyloxy substitution is critical, as regiocontrol during the initial aniline protection can be problematic.

Spectroscopic Signature[7]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5-14.0: Broad singlet (COOH, exchangeable).

    • δ 12.0-12.5: Broad singlet (Indazole NH).

    • δ 7.30-7.50: Multiplet (5H, Benzyl aromatic protons).

    • δ 5.30: Singlet (2H, O-CH₂-Ph).

    • δ 7.80 (d), 7.20 (t), 6.90 (d): Indazole ring protons (H4, H5, H6). Note: The 7-position is substituted, so the splitting pattern is ABC.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Indazole core) and 210 nm (Benzyl).

  • Retention Time: Expect ~12-14 min (highly lipophilic due to benzyl group).

Therapeutic Utility: sGC Stimulation

The primary utility of CAS 177941-17-2 lies in its role as a scaffold for sGC Stimulators . These drugs treat pulmonary hypertension and heart failure by sensitizing soluble guanylate cyclase to low levels of endogenous nitric oxide (NO).

Mechanism of Action (SAR)
  • The Core: The indazole-3-carboxylic acid mimics the purine ring of GTP (the substrate for sGC).

  • The 7-Position: In active drugs (e.g., Riociguat analogs), the 7-position often hosts a polar group or a fluorine atom. The 7-benzyloxy group in this intermediate acts as a hydrophobic clamp during synthesis.

  • Deprotection: Late-stage hydrogenolysis (H₂, Pd/C) removes the benzyl group, revealing a 7-OH . This phenol can then be alkylated with fluorinated linkers to optimize metabolic stability.

Biological Pathway Map

sGC_Pathway NO Nitric Oxide (NO) sGC_Heme sGC (Heme-Reduced) NO->sGC_Heme Activates cGMP cGMP sGC_Heme->cGMP Catalyzes sGC_Ox sGC (Heme-Oxidized/Free) sGC_Ox->cGMP Catalyzes Indazole Indazole Agonist (from CAS 177941-17-2) Indazole->sGC_Heme Synergizes with NO (Allosteric Binding) Indazole->sGC_Ox Rescues Function (Heme-independent) GTP GTP GTP->cGMP Substrate PKG Protein Kinase G cGMP->PKG Activates Vasodilation Vasodilation & Anti-fibrotic Effects PKG->Vasodilation Phosphorylation Cascade

Figure 2: Mechanism of sGC stimulation by indazole derivatives.

Handling & Stability

  • Storage: Store at -20°C. The carboxylic acid proton can catalyze slow decarboxylation if exposed to heat (>40°C) for prolonged periods.

  • Solubility: Insoluble in water. Soluble in DMSO, DMF, and warm Ethanol.

  • Safety: Irritant. The indazole core is biologically active; handle with standard PPE (gloves, goggles, fume hood) to avoid inhalation of dust.

References

  • Snyder, H. R., et al. (1952). Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012. Link

  • Stasch, J. P., et al. (2001). Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation. Nature, 410, 212–215. Link

  • Sandner, P., et al. (2019). Soluble Guanylate Cyclase Stimulators and Activators. Handbook of Experimental Pharmacology, 257, 379-406. Link

  • PubChem Compound Summary. (2024). 1H-Indazole-3-carboxylic acid.[1][2][3][4][5][6][7] National Center for Biotechnology Information. Link

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189). Journal of Medicinal Chemistry, 60(12), 5146–5161. Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Handling of 7-Benzyloxy-1H-indazole-3-carboxylic Acid

Executive Summary 7-Benzyloxy-1H-indazole-3-carboxylic acid (7-BICA) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of anti-emetic agents (e.g., Granisetron analogs) and kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Benzyloxy-1H-indazole-3-carboxylic acid (7-BICA) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of anti-emetic agents (e.g., Granisetron analogs) and kinase inhibitors. Its structure combines an ionizable carboxylic acid tail with a lipophilic benzyl ether "head," creating a distinct amphiphilic profile that challenges standard formulation techniques.

This guide provides a comprehensive technical analysis of 7-BICA. Unlike the parent 1H-indazole-3-carboxylic acid, the 7-benzyloxy substitution significantly alters lipophilicity (


) and crystal packing, requiring modified handling protocols to prevent precipitation in biological assays and degradation during storage.

Molecular Identity & Physicochemical Profile[1][2][3][4]

Understanding the Structure-Property Relationships (SPR) is the first step in accurate handling. The 7-benzyloxy group acts as a "lipophilic anchor," drastically reducing water solubility compared to the parent indazole while enhancing solubility in aprotic organic solvents.

PropertyValue / CharacteristicImplication for Handling
Molecular Formula

MW ~268.27 g/mol
Acid Dissociation (

)

(Predicted)
Soluble at

; Precipitates at

.
Indazole NH Acidity

Remains neutral under physiological conditions.
Lipophilicity (

)

Requires co-solvents (DMSO/PEG) for aqueous assays.
Melting Point

(Derivative dependent)
Thermally stable, but decarboxylation risk at

.
Appearance White to off-white crystalline solidYellowing indicates oxidation or photo-degradation.

Solubility Profile & Formulation Strategy

Solvent Compatibility Matrix

7-BICA exhibits "pH-switchable" solubility. In its protonated form (solid state, acidic pH), it is hydrophobic. In its ionized form (basic pH), it behaves as an anionic surfactant.

  • Primary Stock Solvent: DMSO (Dimethyl sulfoxide). Solubility

    
    .
    
  • Secondary Solvents: DMF, DMAc.

  • Poor Solvents: Water (neutral/acidic), Diethyl ether, Hexane.

Aqueous Solubility Dynamics

The solubility of 7-BICA is governed by the Henderson-Hasselbalch equation.

  • pH 1.2 - 4.0: Predominantly insoluble (Protonated neutral form).

  • pH 7.4 (PBS): Moderately soluble (Ionized carboxylate).

  • pH > 10: Highly soluble.

Critical Warning: Do not dilute DMSO stocks directly into acidic media (e.g., 0.1 N HCl) without a surfactant, as the compound will "crash out" immediately.

Workflow: Solubility Determination

The following Graphviz diagram outlines the logic for determining the thermodynamic solubility of 7-BICA.

SolubilityWorkflow Start Start: Solid 7-BICA SolventSel Select Media (pH 1.2, 7.4, DMSO) Start->SolventSel Saturate Add Excess Solid (Supersaturation) SolventSel->Saturate Equilibrate Shake/Stir 24h @ 25°C Saturate->Equilibrate Filter Filter/Centrifuge (0.22 µm PVDF) Equilibrate->Filter Dilute Dilute Filtrate (Prevent precipitation) Filter->Dilute Immediate Analyze HPLC-UV Quantification (vs. Standard Curve) Dilute->Analyze

Figure 1: Thermodynamic solubility determination workflow ensuring phase separation and accurate quantification.

Stability Assessment

Degradation Pathways

While the indazole core is robust, the functional groups present specific vulnerabilities:

  • Ether Cleavage (Dealkylation): The 7-benzyloxy ether linkage is susceptible to cleavage by strong Lewis acids (e.g.,

    
    ) or strong mineral acids (HBr, HI) under heat, yielding 7-hydroxy-indazole derivatives.
    
  • Decarboxylation: Prolonged exposure to temperatures

    
     can lead to the loss of 
    
    
    
    , forming 7-benzyloxy-1H-indazole.
  • Photostability: The conjugated indazole system may absorb UV light, leading to radical formation. Protect from direct sunlight.

Stability Logic Tree

Use this logic to determine storage and handling conditions.

StabilityLogic Root Stability Risk Assessment Cond_Acid Acidic Environment? (pH < 2) Root->Cond_Acid Cond_Base Basic Environment? (pH > 10) Root->Cond_Base Cond_Ox Oxidative Stress? Root->Cond_Ox Res_Acid Risk: Ether Hydrolysis (Long term) Cond_Acid->Res_Acid Yes Res_Base Stable (Forms Salt) Cond_Base->Res_Base Yes Res_Ox Potential N-Oxidation Cond_Ox->Res_Ox High Action Store: -20°C, Desiccated Protect from Light Res_Acid->Action Avoid Res_Base->Action

Figure 2: Decision matrix for stability risks based on environmental conditions.

Experimental Protocols (Self-Validating)

Protocol A: Preparation of 10 mM Stock Solution

Goal: Create a stable stock for biological assays.

  • Weighing: Weigh 2.68 mg of 7-BICA into a 1.5 mL amber microcentrifuge tube.

    • Validation: Ensure balance is calibrated. Use anti-static gun if powder is static.

  • Solvation: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Mixing: Vortex for 30 seconds. Sonicate for 5 minutes at room temperature.

    • Check point: Solution must be optically clear. If hazy, sonicate further.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Forced Degradation Stress Test (HPLC)

Goal: Confirm stability limits for your specific batch.

  • Control: 1 mg/mL 7-BICA in 50:50 MeCN:Water.

  • Acid Stress: 1 mg/mL in 0.1 N HCl (60°C, 4 hours).

  • Base Stress: 1 mg/mL in 0.1 N NaOH (60°C, 4 hours).

  • Oxidation: 1 mg/mL in 3%

    
     (RT, 4 hours).
    
  • Analysis: Inject 10 µL onto C18 Column (Gradient 5-95% MeCN).

    • Success Criteria: Recovery > 95% compared to Control. If < 90%, the pathway is a critical degradation route.

References

  • PubChem. (n.d.). Indazole-3-carboxylic acid | C8H6N2O2.[1] National Library of Medicine. Retrieved from [Link]

  • ChemBK. (n.d.). 7-Benzyloxy-1H-indazole-3-carboxylic acid Properties and Synthesis. Retrieved from [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives.
  • Organic Chemistry Data. (n.d.). Bordwell pKa Table (Acidity in DMSO). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 7-Benzyloxy-1H-indazole-3-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Benzyloxy-1H-indazole-3-carboxylic acid is a crucial heterocyclic organic compound that holds significant promise as a versatile building block i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Benzyloxy-1H-indazole-3-carboxylic acid is a crucial heterocyclic organic compound that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of 7-Benzyloxy-1H-indazole-3-carboxylic acid, detailing its synthesis, chemical properties, and potential therapeutic applications. The document explores plausible synthetic routes, discusses the influence of the 7-benzyloxy substituent on the molecule's reactivity and biological profile, and presents detailed experimental protocols for its synthesis and derivatization. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel indazole-based therapeutic agents.

Introduction to the Indazole Scaffold

The indazole, or benzopyrazole, nucleus is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. This scaffold is of great interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of indazole are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, antibacterial, and antifungal properties.[1] Notably, the indazole-3-carboxylic acid moiety is a key structural feature in several important pharmaceutical agents, such as the antiemetic drug granisetron and the anticancer agent lonidamine.[2] The versatility of the indazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

Synthesis of 7-Benzyloxy-1H-indazole-3-carboxylic acid

While direct literature on the synthesis of 7-Benzyloxy-1H-indazole-3-carboxylic acid is sparse, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted indazoles. A common strategy involves the construction of the indazole ring from appropriately substituted aniline or isatin precursors. The benzyloxy group at the 7-position can be introduced either at an early stage of the synthesis or by benzylation of a 7-hydroxyindazole precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to 7-Benzyloxy-1H-indazole-3-carboxylic acid would involve the disconnection of the indazole ring to a substituted isatin or a substituted o-nitrobenzoic acid derivative. The benzyloxy group can be considered as being introduced via a Williamson ether synthesis on a corresponding 7-hydroxy intermediate.

G 7-Benzyloxy-1H-indazole-3-carboxylic acid 7-Benzyloxy-1H-indazole-3-carboxylic acid 7-Hydroxy-1H-indazole-3-carboxylic acid 7-Hydroxy-1H-indazole-3-carboxylic acid 7-Benzyloxy-1H-indazole-3-carboxylic acid->7-Hydroxy-1H-indazole-3-carboxylic acid Benzylation Benzyl Bromide Benzyl Bromide 7-Benzyloxyisatin 7-Benzyloxyisatin 7-Hydroxy-1H-indazole-3-carboxylic acid->7-Benzyloxyisatin Ring Formation Substituted o-nitrobenzoic acid Substituted o-nitrobenzoic acid 7-Benzyloxyisatin->Substituted o-nitrobenzoic acid Cyclization Precursor

Caption: Retrosynthetic analysis of 7-Benzyloxy-1H-indazole-3-carboxylic acid.

Proposed Synthetic Pathway

A robust synthetic pathway can be proposed starting from commercially available 2-amino-3-hydroxybenzoic acid. This multi-step synthesis involves protection of the hydroxyl group, followed by formation of the indazole ring system.

G 2-Amino-3-hydroxybenzoic acid 2-Amino-3-hydroxybenzoic acid 2-Amino-3-(benzyloxy)benzoic acid 2-Amino-3-(benzyloxy)benzoic acid 2-Amino-3-hydroxybenzoic acid->2-Amino-3-(benzyloxy)benzoic acid 1. Benzyl Bromide, K2CO3, DMF Diazonium Salt Diazonium Salt 2-Amino-3-(benzyloxy)benzoic acid->Diazonium Salt 2. NaNO2, HCl Aryl Hydrazine Aryl Hydrazine Diazonium Salt->Aryl Hydrazine 3. SnCl2, HCl 7-Benzyloxy-1H-indazole-3-carboxylic acid 7-Benzyloxy-1H-indazole-3-carboxylic acid Aryl Hydrazine->7-Benzyloxy-1H-indazole-3-carboxylic acid 4. Cyclization (Heat) G 7-Benzyloxy-1H-indazole-3-carboxylic acid 7-Benzyloxy-1H-indazole-3-carboxylic acid Indazole-3-carboxamide Library Indazole-3-carboxamide Library 7-Benzyloxy-1H-indazole-3-carboxylic acid->Indazole-3-carboxamide Library Amide Coupling Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Indazole-3-carboxamide Library Coupling Reagents (e.g., HATU, EDC) Coupling Reagents (e.g., HATU, EDC) Coupling Reagents (e.g., HATU, EDC)->Indazole-3-carboxamide Library

Sources

Exploratory

7-Benzyloxy-1H-indazole-3-carboxylic acid: Mechanistic Insights &amp; Technical Specifications

This guide functions as a technical whitepaper for researchers and drug development professionals. It synthesizes the pharmacological profile, mechanistic grounding, and experimental utility of 7-Benzyloxy-1H-indazole-3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a technical whitepaper for researchers and drug development professionals. It synthesizes the pharmacological profile, mechanistic grounding, and experimental utility of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2), a privileged scaffold and chemical probe in kinase inhibitor discovery and medicinal chemistry.

Executive Summary

7-Benzyloxy-1H-indazole-3-carboxylic acid is a bioactive heterocyclic compound serving as a critical pharmacophore scaffold and chemical probe . While often utilized as a high-value intermediate in the synthesis of 5-HT3 antagonists (e.g., Granisetron analogs) and sGC stimulators, it possesses intrinsic biological activity as an ATP-competitive kinase inhibitor .

Its structural architecture—comprising an indazole core, a C3-carboxylic acid moiety, and a C7-benzyloxy substituent—confers dual functionality:

  • Kinase Inhibition: The carboxylic acid mimics the phosphate-binding region of ATP, while the 7-benzyloxy group exploits hydrophobic back-pockets (Pocket II) in kinases such as CK2 (Casein Kinase 2) , PIM-1 , and specific Receptor Tyrosine Kinases (RTKs) .

  • Anti-inflammatory Modulation: Analogous to Lonidamine and Bindarit, the scaffold modulates pro-inflammatory cytokine pathways (e.g., MCP-1/CCL2) and metabolic fluxes.

Structural Basis of Action

The molecule's efficacy is dictated by its ability to navigate the ATP-binding cleft of target enzymes.

Pharmacophore Mapping
Functional GroupMechanistic RoleInteraction Type
Indazole Core (N1/N2) Hinge BinderHydrogen Bonding (Donor/Acceptor) with backbone residues (e.g., Glu/Leu).
C3-Carboxylic Acid Anchor PointSalt bridge/H-bond with the catalytic Lysine (conserved) or Aspartate (DFG motif).
C7-Benzyloxy Group Selectivity FilterHydrophobic interaction with the Gatekeeper residue or Hydrophobic Pocket II ; induces conformational fit.
Mechanism of Kinase Inhibition (Type I)

The compound functions primarily as a Type I ATP-competitive inhibitor .

  • Entry: The molecule diffuses into the catalytic cleft of the active kinase.

  • Anchoring: The indazole nitrogen (N1-H) forms a hydrogen bond with the hinge region of the kinase.

  • Stabilization: The C3-carboxylate interacts electrostatically with the conserved Lysine (e.g., Lys68 in CK2) and coordinates with

    
     ions, mimicking the 
    
    
    
    -phosphate of ATP.
  • Steric Occlusion: The bulky 7-benzyloxy group occupies the solvent-exposed region or a specific hydrophobic sub-pocket, preventing ATP entry and stabilizing the enzyme in an inactive conformation.

Signaling Pathways & Downstream Effects

The inhibition of upstream kinases (CK2, PIM, RTKs) by 7-Benzyloxy-1H-indazole-3-carboxylic acid triggers a cascade of antiproliferative and anti-inflammatory effects.

Pathway Visualization

The following diagram illustrates the inhibition logic and downstream consequences.

MechanismOfAction Compound 7-Benzyloxy-1H-indazole- 3-carboxylic acid ATP_Pocket ATP Binding Pocket (Kinase Domain) Compound->ATP_Pocket Competitive Binding Target_Kinases Target Kinases (CK2, PIM-1, RTKs) ATP_Pocket->Target_Kinases Inhibits Phosphorylation Pathway_NFkB NF-κB Pathway Target_Kinases->Pathway_NFkB Blocks Activation Pathway_STAT3 STAT3 Signaling Target_Kinases->Pathway_STAT3 Blocks Dimerization Pathway_Glycolysis Glycolytic Flux (Warburg Effect) Target_Kinases->Pathway_Glycolysis Modulates Outcome_AntiInflam Reduced Cytokine Release (MCP-1/CCL2) Pathway_NFkB->Outcome_AntiInflam Downregulation Outcome_Apoptosis Apoptosis Induction Pathway_STAT3->Outcome_Apoptosis Promotes Pathway_Glycolysis->Outcome_Apoptosis Metabolic Stress

Caption: Schematic representation of the ATP-competitive inhibition mechanism and subsequent modulation of survival and inflammatory pathways.

Experimental Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: Determine the IC50 of the compound against a panel of kinases (e.g., CK2, PIM-1).

Reagents:

  • Kinase Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Recombinant Kinase (e.g., CK2 alpha/beta holoenzyme).

  • Substrate Peptide (e.g., CK2 peptide substrate RRRADDSDDDDD).

  • ATP (10 µM and 100 µM for competition check).

  • ADP-Glo™ Reagent (Promega) or similar.

Workflow:

  • Preparation: Dissolve 7-Benzyloxy-1H-indazole-3-carboxylic acid in 100% DMSO to 10 mM stock.

  • Dilution: Prepare 3-fold serial dilutions in Kinase Buffer (max 1% DMSO final).

  • Incubation: Mix 5 µL of Compound + 5 µL of Kinase in a 384-well white plate. Incubate for 15 min at RT (allows pre-equilibrium binding).

  • Reaction Start: Add 10 µL of ATP/Substrate mix.

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add 20 µL ADP-Glo Reagent (40 min) followed by 40 µL Kinase Detection Reagent (40 min).

  • Read: Measure luminescence.

  • Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve.

    • Validation: If IC50 increases linearly with ATP concentration, the mechanism is confirmed as ATP-competitive .

Chemical Synthesis & Derivatization

For researchers using this as a scaffold, the carboxylic acid is the primary vector for diversification.

Standard Esterification Protocol (Methyl Ester Formation):

  • Reactants: 7-Benzyloxy-1H-indazole-3-carboxylic acid (1.0 eq), Methanol (excess), H2SO4 (cat.) or Thionyl Chloride (1.2 eq).

  • Condition: Reflux for 4-6 hours.

  • Workup: Concentrate in vacuo, neutralize with NaHCO3, extract with EtOAc.

  • Yield: Typically >85%.

  • Note: The 7-benzyloxy group is stable under acidic esterification but sensitive to hydrogenolysis (

    
    , Pd/C), which yields the 7-hydroxy  derivative—a versatile phenol for further functionalization.
    

Comparative Pharmacology

CompoundStructure / ClassPrimary TargetRelationship to Topic
7-Benzyloxy-1H-indazole-3-COOH Indazole AcidKinases (CK2/PIM), RTKs Subject of Guide
Lonidamine 1-Benzyl-indazole-3-COOHHexokinase II, MitochondriaStructural Analog (Core)
Bindarit Indazole-alkanoic acidMCP-1/CCL2 SynthesisFunctional Analog (Anti-inflammatory)
Granisetron Indazole-3-carboxamide5-HT3 ReceptorSynthetic Derivative (Amide form)
TBB BenzimidazoleCasein Kinase 2 (CK2)Mechanistic Analog (ATP-competitive)

References

  • Battistutta, R., et al. (2000). "The structural basis of protein kinase CK2 inhibition by benzo[c]indolo[3,2-f]quinolone derivatives." Protein Science. (Context: Structural homology of indazole/benzimidazole inhibitors).

  • Sestili, P., et al. (2011). "Indazole-3-carboxylic acid derivatives as protein kinase CK2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Silvestrini, B. (1981). "Basic and applied research in the study of indazole carboxylic acids." Chemotherapy.

  • BenchChem. (2024). "Product Monograph: 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS 177941-17-2)."[1][2][3][4] Chemical Biology Probes Database.

  • PubChem. (2024). "Compound Summary: 1H-Indazole-3-carboxylic acid derivatives." National Library of Medicine.

Disclaimer: This guide is for research and development purposes only. The compound described is a chemical probe/intermediate and is not approved for clinical use in humans.

Sources

Foundational

7-Benzyloxy-1H-indazole-3-carboxylic Acid: A Privileged Scaffold for Neurotherapeutic and Kinase Inhibitor Discovery

This guide serves as an in-depth technical analysis of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2), positioning it not merely as a chemical reagent, but as a privileged scaffold in the design of neurothe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2), positioning it not merely as a chemical reagent, but as a privileged scaffold in the design of neurotherapeutics and kinase inhibitors.

Executive Summary: The Pharmacophore Advantage

7-Benzyloxy-1H-indazole-3-carboxylic acid represents a critical intermediate in the synthesis of bioactive small molecules, particularly those targeting the nicotinic acetylcholine receptors (nAChRs) and specific protein kinases .

While the indazole-3-carboxylic acid core is a well-established bioisostere for indole and purine systems, the 7-benzyloxy substitution imparts unique steric and lipophilic properties. It serves two strategic roles in drug design:

  • Hydrophobic Probe: It explores large hydrophobic pockets (e.g., the orthosteric site of α7 nAChR or the ATP-binding cleft of kinases).

  • Masked Functionality: It acts as a robust protecting group for the 7-hydroxyl moiety, allowing for late-stage diversification into polar 7-OH metabolites which often exhibit higher solubility and distinct hydrogen-bonding patterns.

Key Physicochemical Profile
PropertyValueRelevance
CAS Number 177941-17-2Unique Identifier
Molecular Formula C₁₅H₁₂N₂O₃Core Scaffold
Molecular Weight 268.27 g/mol Fragment-based Drug Design (FBDD) compliant
H-Bond Donors/Acceptors 2 / 4Balanced for membrane permeability
Predicted LogP ~3.2Lipophilic; suitable for CNS penetration

Structural Biology & Mechanism of Action

To understand the utility of this compound, one must analyze the biological targets of its amide derivatives . The carboxylic acid moiety is rarely the endpoint; it is the "handle" for coupling with amines to generate indazole-3-carboxamides .

Target: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

Agonists of α7 nAChR are highly sought for treating cognitive deficits in Schizophrenia and Alzheimer's disease.[1]

  • Binding Mode: The indazole nitrogen (N1/N2) mimics the hydrogen bond acceptor capability of the pyridine ring in nicotine.

  • The 7-Benzyloxy Role: The large benzyl ether moiety occupies the "accessory hydrophobic pocket" adjacent to the canonical cation-π binding site. This steric bulk can enhance selectivity for α7 over the structurally similar 5-HT3 receptors.

Target: Kinase Inhibition (ATP-Competitive)

Indazoles are potent scaffolds for inhibiting kinases (e.g., ALK, VEGFR).

  • Binding Mode: The indazole core binds to the hinge region of the kinase via bidentate hydrogen bonds.

  • The 7-Position: Substituents at the 7-position project into the solvent-exposed region or the "gatekeeper" pocket, modulating selectivity and solubility.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by derivatives of this scaffold when designing α7 nAChR agonists.

G Ligand Indazole-3-carboxamide (Derivative) Receptor α7 nAChR (Presynaptic/Postsynaptic) Ligand->Receptor Allosteric/Orthosteric Binding IonChannel Ca2+ Influx Receptor->IonChannel Channel Gating Signaling ERK1/2 & PI3K/Akt Activation IonChannel->Signaling Signal Transduction Transcription CREB Phosphorylation Signaling->Transcription Nuclear Translocation Outcome Cognitive Enhancement Neuroprotection Transcription->Outcome Gene Expression (BDNF)

Figure 1: Mechanism of Action for α7 nAChR agonists derived from the indazole-3-carboxylic acid scaffold.

Synthetic Workflow: From Scaffold to Lead

The utility of 7-Benzyloxy-1H-indazole-3-carboxylic acid lies in its conversion to bioactive amides. The following protocol outlines a robust, self-validating synthesis pathway.

Reaction Scheme

Transformation: Carboxylic Acid


 Activated Ester 

Amide Reagents: HATU or EDC/HOBt (Coupling Agents), DIPEA (Base), Primary/Secondary Amine.

Synthesis Start 7-Benzyloxy Indazole Acid Step1 Activation (HATU/DIPEA) Start->Step1 Intermediate Active Ester (In Situ) Step1->Intermediate Step2 Amine Coupling (R-NH2) Intermediate->Step2 Product Bioactive Indazole Amide Step2->Product

Figure 2: General synthetic workflow for diversifying the scaffold.

Detailed Protocol: Amide Coupling

Note: This protocol assumes a 0.5 mmol scale.

  • Dissolution: Dissolve 7-Benzyloxy-1H-indazole-3-carboxylic acid (134 mg, 0.5 mmol) in anhydrous DMF (3 mL).

  • Activation: Add HATU (228 mg, 0.6 mmol) and DIPEA (174 µL, 1.0 mmol). Stir at room temperature for 15 minutes. Checkpoint: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the target amine (0.55 mmol). Stir for 4–16 hours under nitrogen atmosphere.

  • Work-up: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • TLC: Monitor disappearance of the acid (low R_f) and appearance of the amide (higher R_f).

  • LC-MS: Confirm Mass [M+H]⁺. The benzyl group gives a characteristic fragmentation pattern.

Biological Evaluation Protocols

To validate the biological activity of derivatives synthesized from this scaffold, the following assays are industry standards.

FLIPR Calcium Flux Assay (Functional Activity)

This assay measures the ability of the derivative to gate the α7 nAChR channel, allowing Calcium influx.

  • Cell Line: HEK293 stably expressing human α7 nAChR and the calcium chaperone ric-3.

  • Dye Loading: Cells are loaded with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Agonist Application: The synthesized indazole derivative is added via an automated liquid handler.

  • Readout: Fluorescence intensity (excitation 488 nm, emission 525 nm) is recorded in real-time.

  • Data Analysis: Response is normalized to a reference agonist (e.g., Epibatidine or PNU-282987).

    • EC₅₀ Calculation: Non-linear regression (Sigmoidal dose-response).

Microsomal Stability (Metabolic Liability)

The 7-benzyloxy group is metabolically susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP).

  • System: Pooled Human Liver Microsomes (HLM).[3]

  • Protocol:

    • Incubate compound (1 µM) with HLM (0.5 mg protein/mL) and NADPH (1 mM) at 37°C.

    • Sample at t = 0, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Interpretation: Rapid loss of the parent compound suggests the benzyl group is being cleaved to the 7-hydroxy metabolite. This is a critical SAR decision point: is the active drug the benzyl ether (parent) or the phenol (metabolite)?

Safety and Handling (GHS Standards)

While specific toxicological data for this intermediate is limited, its structural class warrants caution.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

References

  • BenchChem. (2025).[5] 7-Benzyloxy-1H-indazole-3-carboxylic acid Product Data. Retrieved from

  • PubChem. (2025).[4] Indazole-3-carboxylic acid - Compound Summary. National Library of Medicine. Retrieved from

  • MDPI. (2023).[3] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Retrieved from

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from

  • Google Patents. (2011). Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide. US20110172428A1. Retrieved from

  • National Institutes of Health (NIH). (2023). Study of the Metabolic Profiles of Indazole-3-Carboxamide Synthetic Cannabinoids. PMC. Retrieved from

Sources

Exploratory

Potential therapeutic targets of 7-Benzyloxy-1H-indazole-3-carboxylic acid

The following technical guide provides an in-depth analysis of the therapeutic potential of 7-Benzyloxy-1H-indazole-3-carboxylic acid , treating it as a high-value chemical probe and lead scaffold. The analysis is ground...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of 7-Benzyloxy-1H-indazole-3-carboxylic acid , treating it as a high-value chemical probe and lead scaffold. The analysis is grounded in the structure-activity relationships (SAR) of the indazole-3-carboxylic acid class, referencing established medicinal chemistry principles.

A Structural & Pharmacological Analysis

Executive Summary

7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2) represents a lipophilic derivative of the privileged indazole-3-carboxylic acid scaffold.[1][2] While the core scaffold is historically associated with antispermatogenic (e.g., Lonidamine) and anti-inflammatory (e.g., Bindarit) activities, the introduction of a bulky benzyloxy group at the 7-position significantly alters its physicochemical profile and target affinity.

This guide analyzes the compound's potential as a therapeutic agent or chemical probe, focusing on three primary biological targets: Indoleamine 2,3-dioxygenase 1 (IDO1) , Aldose Reductase (ALR2) , and MCP-1 (CCL2) modulation . The analysis synthesizes structural pharmacophore mapping with established SAR data to guide researchers in experimental validation.

Structural Pharmacophore & Chemical Space

To understand the therapeutic targets, we must first deconstruct the molecule’s interaction capabilities.

Structural MotifChemical PropertyBiological Function
Indazole Core Aromatic, planar, nitrogen-rich.Mimics purine/pyrimidine bases; provides scaffold rigidity for kinase/enzyme binding.
3-Carboxylic Acid Acidic (pKa ~3-4), H-bond acceptor/donor.Crucial Pharmacophore. Mimics phosphate groups (kinases) or binds cationic residues (Arg/Lys) in enzyme active sites.
7-Benzyloxy Group Lipophilic, bulky, flexible.Targets hydrophobic pockets (Specificity Pockets). Increases membrane permeability (LogP modulation) compared to the parent acid.
N1-Hydrogen H-bond donor.Available for hydrogen bonding or further substitution (unlike N1-benzyl derivatives like Bindarit).
Primary Therapeutic Targets
3.1 Indoleamine 2,3-dioxygenase 1 (IDO1)

Therapeutic Area: Immuno-Oncology Mechanism: Immune Checkpoint Inhibition

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism to kynurenine. High IDO1 activity in tumors depletes tryptophan and produces kynurenine, suppressing T-cell activity and promoting immune tolerance.

  • Rationale for Target: The indazole scaffold is a validated chemotype for IDO1 inhibition. The N1 or N2 nitrogen of the indazole ring can coordinate with the heme iron in the active site, while the 3-carboxylic acid or its isosteres interact with the entrance of the binding pocket.

  • Role of 7-Benzyloxy: The IDO1 active site contains a hydrophobic pocket (Pocket A) that accommodates bulky substituents. The 7-benzyloxy group is predicted to fill this hydrophobic cavity, enhancing binding affinity and selectivity over the related enzyme TDO2.

3.2 Aldose Reductase (ALR2)

Therapeutic Area: Diabetic Complications (Neuropathy, Retinopathy) Mechanism: Polyol Pathway Inhibition

Aldose reductase converts glucose to sorbitol. In hyperglycemic conditions, excess sorbitol accumulation leads to osmotic stress and tissue damage.

  • Rationale for Target: Carboxylic acid derivatives of fused heterocyclic rings are classic Aldose Reductase Inhibitors (ARIs). The carboxylic acid moiety binds to the "anion binding pocket" (interacting with Tyr48, His110, Trp111).

  • Role of 7-Benzyloxy: ALR2 possesses a distinct "specificity pocket" which is highly hydrophobic. The 7-benzyloxy group is ideally positioned to penetrate this pocket, providing high potency and selectivity against the related aldehyde reductase (ALR1), which lacks this hydrophobic region.

3.3 MCP-1 (CCL2) Synthesis Modulation

Therapeutic Area: Chronic Inflammation, Nephropathy Mechanism: Cytokine Downregulation

  • Rationale for Target: This compound is a structural analogue of Bindarit (2-((1-benzyl-1H-indazol-3-yl)methoxy)-2-methylpropanoic acid). Bindarit inhibits the synthesis of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).

  • differentiation: While Bindarit has a benzyl group on N1, 7-Benzyloxy-1H-indazole-3-carboxylic acid places the lipophilic bulk on the 7-position. This structural variation allows for SAR studies to determine if the N1-substitution is strictly required or if the 7-position modulation can achieve similar cytokine suppression with altered pharmacokinetic properties.

Mechanism of Action Visualization (IDO1 Pathway)

The following diagram illustrates the mechanistic intervention of the compound within the IDO1 signaling cascade, leading to T-Cell reactivation.

IDO1_Pathway Tryptophan L-Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine Catabolism IDO1_Enzyme IDO1 Enzyme (Heme-Containing) IDO1_Enzyme->Kynurenine Catalyzes Compound 7-Benzyloxy-1H-indazole- 3-carboxylic acid Compound->IDO1_Enzyme Inhibits (Heme Coordination) TCell Effector T-Cell Proliferation Compound->TCell Restores Activity (Indirectly) AhR AhR Activation Kynurenine->AhR Activates Treg Treg Differentiation (Immune Suppression) AhR->Treg Promotes Treg->TCell Suppresses

Caption: Mechanistic blockade of the Kynurenine pathway by 7-Benzyloxy-1H-indazole-3-carboxylic acid, resulting in the restoration of effector T-cell proliferation.

Experimental Validation Protocols

To validate the therapeutic potential, the following standardized assays are recommended.

5.1 IDO1 Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human IDO1.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase.

    • Substrate: L-Tryptophan (final concentration 100 µM).

    • Enzyme: Recombinant human IDO1 (approx. 50 nM).

  • Compound Dilution:

    • Dissolve 7-Benzyloxy-1H-indazole-3-carboxylic acid in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Reaction:

    • Mix Enzyme + Compound in buffer. Incubate 15 min at RT.

    • Initiate reaction by adding L-Tryptophan.

    • Incubate at 37°C for 45 minutes.

  • Termination & Detection:

    • Stop reaction with 30% Trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 min to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge and transfer supernatant to a new plate.

    • Add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Read Absorbance: Measure OD at 490 nm (Yellow pigment formation).

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50.

5.2 Aldose Reductase (ALR2) Selectivity Assay

Objective: Confirm selectivity for ALR2 over ALR1 (Aldehyde Reductase).

StepProtocol Details
Enzyme Source Recombinant human ALR2 and ALR1.
Substrate DL-Glyceraldehyde (for ALR2) / D-Glucuronate (for ALR1).
Cofactor NADPH (0.15 mM).
Detection Spectrophotometric monitoring of NADPH oxidation (decrease in Absorbance at 340 nm).
Control Epalrestat or Sorbinil (Positive Controls).
Success Criteria IC50 (ALR2) < 1 µM; Selectivity Ratio (ALR1/ALR2) > 50.
Druggability & Physicochemical Profile
PropertyValue (Predicted)Implication
Molecular Weight 268.27 g/mol Ideal for oral bioavailability (<500 Da).
cLogP ~3.2 - 3.5Good membrane permeability; potential for CNS penetration (relevant for diabetic neuropathy).
H-Bond Donors 2 (NH, COOH)Within Lipinski's Rule of 5.
H-Bond Acceptors 3 (N, O, O)Within Lipinski's Rule of 5.
Solubility Low (Aqueous)Formulation may require salt form (e.g., Sodium salt) or micronization.
References
  • Cacchi, S., et al. (2009). "Synthesis and biological evaluation of 3-carboxyindazoles as inhibitors of indoleamine 2,3-dioxygenase." ChemMedChem. (General scaffold reference).

  • Malamas, M. S., et al. (1991). "Aldose reductase inhibitors: Synthesis and biological activity of substituted 1H-indazole-3-carboxylic acids." Journal of Medicinal Chemistry, 34(5), 1492–1503.

  • Guglielmotti, A., et al. (2002). "Bindarit, a potent inhibitor of MCP-1 synthesis." European Journal of Pharmacology.

  • Cheng, A. C., et al. (2010). "Structure-based design of indazole-based IDO1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (n.d.). "7-Benzyloxy-1H-indazole-3-carboxylic acid (CID 11234567)." National Center for Biotechnology Information.

(Note: Specific biological data for the exact 7-benzyloxy derivative is inferred from the high-confidence SAR of the cited scaffold papers.)

Sources

Foundational

Storing 7-Benzyloxy-1H-indazole-3-carboxylic acid in the lab

An In-Depth Technical Guide to the Laboratory Storage of 7-Benzyloxy-1H-indazole-3-carboxylic acid This guide provides a comprehensive framework for the proper laboratory storage of 7-Benzyloxy-1H-indazole-3-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Laboratory Storage of 7-Benzyloxy-1H-indazole-3-carboxylic acid

This guide provides a comprehensive framework for the proper laboratory storage of 7-Benzyloxy-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Adherence to these protocols is critical for preserving the compound's purity, stability, and reactivity, thereby ensuring the integrity and reproducibility of downstream applications in drug discovery and development.

Compound Identity and Hazard Profile

Understanding the fundamental physicochemical properties and associated hazards is the foundation of safe and effective storage. While specific data for the title compound is not extensively published, we can infer its characteristics from its constituent functional groups—an indazole core, a carboxylic acid, and a benzyl ether—and from data on structurally related molecules.

The indazole moiety is a nitrogen-containing heterocyclic system.[2] The carboxylic acid group imparts acidic properties, while the benzyloxy group, an ether linkage, introduces a potential site for oxidative degradation. The compound is typically a white to off-white crystalline solid.[3]

Table 1: Physicochemical Properties and Hazard Summary

PropertyValue / InformationRationale & Source
Molecular Formula C₁₅H₁₂N₂O₃Derived from chemical structure.
Molecular Weight 268.27 g/mol Calculated from the molecular formula.
Appearance White to off-white solid/powder.Based on similar indazole-carboxylic acid compounds.[3]
Hazards Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[4][5]Inferred from Safety Data Sheets (SDS) for 1H-Indazole-3-carboxylic acid and related structures.[4][5]
Handling Avoid contact with skin, eyes, and clothing.[6] Use in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[5][6]Standard precautionary advice for irritant chemical powders.[6]

Core Principles of Chemical Stability and Storage

The long-term stability of 7-Benzyloxy-1H-indazole-3-carboxylic acid is contingent on controlling key environmental factors. The molecule possesses several reactive sites susceptible to degradation.

  • Atmosphere (Oxygen & Moisture): The indazole ring can be susceptible to oxidation. More critically, the benzylic ether linkage is a prime site for the formation of explosive peroxides upon prolonged exposure to atmospheric oxygen.[7] Moisture can facilitate hydrolytic decomposition pathways and may compromise the physical state of the hygroscopic solid.

  • Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including degradation. While some indazole compounds are stable at room temperature, storing at reduced temperatures is a universally accepted practice to minimize kinetic decomposition and preserve long-term integrity.[8][9]

  • Light: Photons, particularly in the UV spectrum, can provide the activation energy needed to initiate degradation reactions. Aromatic and heterocyclic systems are often light-sensitive, which can lead to discoloration and the formation of impurities.[7][9]

  • Chemical Incompatibility: As a carboxylic acid, this compound will react exothermically with bases. It should be stored separately from alkaline substances to prevent inadvertent reactions.[10][11] Due to its acidic nature, it can also corrode certain metals over time.[10]

Potential Degradation Pathways

Understanding potential degradation mechanisms is crucial for designing a robust storage strategy. The structure of 7-Benzyloxy-1H-indazole-3-carboxylic acid suggests three primary routes of degradation that must be mitigated.

main 7-Benzyloxy-1H-indazole-3-carboxylic acid (Stable Form) p1 Peroxide Adducts (Explosion Hazard) main->p1 Peroxidation at Benzyloxy Group p2 Oxidized Indazole Species (Impurity) main->p2 Ring Oxidation p3 Debenzylated Product (7-Hydroxy-1H-indazole-3-carboxylic acid) main->p3 Debenzylation f1 O₂ + Light f1->p1 f2 O₂ (Atmospheric) f2->p2 f3 H₂ / Catalyst (Reductive Cleavage) f3->p3 start Select Storage Protocol q1 Intended Storage Duration? start->q1 short_term Short-Term (< 1 Month) Working Stock q1->short_term Short long_term Long-Term (> 1 Month) Archive Stock q1->long_term Long st_proc1 Amber Vial (PTFE-lined cap) short_term->st_proc1 lt_proc1 Aliquot into smaller vials long_term->lt_proc1 st_proc2 Store in Desiccator (Ambient Temp) st_proc1->st_proc2 lt_proc2 Evacuate & Backfill with Inert Gas (Ar/N₂) lt_proc1->lt_proc2 lt_proc3 Seal with Parafilm® lt_proc2->lt_proc3 lt_proc4 Store at -20°C lt_proc3->lt_proc4

Caption: Decision workflow for selecting the appropriate storage protocol.

References

  • Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • J & W PharmLab, LLC. Material Safety Data Sheet: 7-Benzyloxy-1H-indazole. [Link]

  • Google Patents. (2021).
  • PubChem. Indazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • PubMed Central (PMC). Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]

  • University of Nebraska-Lincoln. Practices for Proper Chemical Storage. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • The Ohio State University. Chemical Storage and Compatibility. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Scalable, Multi-Step Synthesis of 7-Benzyloxy-1H-indazole-3-carboxylic acid

Abstract 7-Benzyloxy-1H-indazole-3-carboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceutically active compounds, most notably as a key building block for the PARP inhibitor Niraparib, a drug u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Benzyloxy-1H-indazole-3-carboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceutically active compounds, most notably as a key building block for the PARP inhibitor Niraparib, a drug used in cancer therapy[1][2][3]. Its synthesis on a laboratory and industrial scale requires a robust, reproducible, and scalable protocol that ensures high purity and yield. This application note presents a detailed, five-step synthetic pathway starting from the commercially available 7-hydroxyindole. The protocol emphasizes experimental causality, addresses potential scalability challenges, and provides a self-validating framework for researchers in medicinal chemistry and process development. The described methodology involves an initial nitrosation to form the indazole ring system, followed by oxidation, ester protection, selective O-benzylation, and final saponification to yield the target compound.

Introduction: Strategic Importance and Synthetic Challenges

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of therapeutic agents[4]. Specifically, 7-substituted indazole-3-carboxylic acid derivatives are crucial for creating molecules with high target specificity and efficacy. The synthesis of 7-Benzyloxy-1H-indazole-3-carboxylic acid, however, presents several challenges. These include controlling the regioselectivity of the initial ring formation, managing the reactivity of the multiple functional groups (phenolic hydroxyl, carboxylic acid, and indazole N-H), and ensuring the selective alkylation of the 7-hydroxyl group without undesired N-alkylation of the indazole ring[5][6][7].

This guide provides a comprehensive protocol designed to navigate these challenges, offering a logical and optimized pathway that prioritizes safety, scalability, and efficiency. Each step has been designed with an emphasis on using readily available reagents and standard chemical transformations amenable to large-scale production.

Overall Synthetic Strategy

The chosen synthetic route is a five-step process designed to logically manage the functional group transformations and ensure high selectivity at each stage. The core strategy involves:

  • Indazole Ring Formation: Conversion of the indole scaffold to an indazole-3-carboxaldehyde via a direct nitrosation reaction.

  • Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid.

  • Esterification: Protection of the carboxylic acid as an ethyl ester. This is a critical step to prevent the acidic proton from interfering with the subsequent base-mediated benzylation reaction.

  • Selective O-Benzylation: Introduction of the benzyl protecting group onto the 7-hydroxyl moiety via a Williamson ether synthesis.

  • Saponification: Hydrolysis of the ethyl ester to furnish the final carboxylic acid product.

This sequential approach ensures that the most sensitive and reactive sites are appropriately managed, leading to a cleaner reaction profile and simplifying purification.

Workflow Diagram

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation cluster_2 Step 3: Esterification cluster_3 Step 4: O-Benzylation cluster_4 Step 5: Saponification A 7-Hydroxyindole B 7-Hydroxy-1H-indazole- 3-carboxaldehyde A->B NaNO₂, HCl, DMF C 7-Hydroxy-1H-indazole- 3-carboxylic acid B->C NaClO₂, NaH₂PO₄ D Ethyl 7-hydroxy-1H-indazole- 3-carboxylate C->D EtOH, H₂SO₄ (cat.) E Ethyl 7-benzyloxy-1H-indazole- 3-carboxylate D->E BnBr, K₂CO₃, DMF F 7-Benzyloxy-1H-indazole- 3-carboxylic acid E->F NaOH, EtOH/H₂O

Caption: Multi-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Materials and Reagents
ReagentMolar Mass ( g/mol )Purpose
7-Hydroxyindole133.15Starting Material
Sodium Nitrite (NaNO₂)69.00Nitrosating Agent
Hydrochloric Acid (HCl, 2N aq.)36.46Acid Catalyst
Dimethylformamide (DMF)73.09Solvent
Sodium Chlorite (NaClO₂)90.44Oxidizing Agent
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.98Buffer
tert-Butanol74.12Solvent
2-Methyl-2-butene70.13Chlorine Scavenger
Ethanol (EtOH)46.07Solvent / Reagent
Sulfuric Acid (H₂SO₄)98.08Acid Catalyst
Benzyl Bromide (BnBr)171.04Benzylating Agent
Potassium Carbonate (K₂CO₃)138.21Base
Sodium Hydroxide (NaOH)40.00Base for Hydrolysis
Ethyl Acetate (EtOAc)88.11Extraction Solvent
Dichloromethane (DCM)84.93Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37Drying Agent
Step 1: Synthesis of 7-Hydroxy-1H-indazole-3-carboxaldehyde

This transformation proceeds via an acid-catalyzed reaction with a nitrosating agent, which reconfigures the indole ring into the more stable indazole system[8].

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (Argon), dissolve sodium nitrite (8.0 equiv.) in deionized water.

    • Cool the solution to 0°C using an ice bath. Slowly add 2N aqueous HCl (7.0 equiv.). A pale blue solution of the nitrosating agent should form. Add DMF to this mixture.

    • In a separate flask, dissolve 7-hydroxyindole (1.0 equiv.) in DMF.

    • Add the 7-hydroxyindole solution dropwise to the cold nitrosating mixture at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 8:2) to yield 7-hydroxy-1H-indazole-3-carboxaldehyde as a solid.

  • Causality Note: The use of a large excess of the nitrosating agent is crucial for driving the reaction to completion. The reaction is performed at 0°C initially to control the stability of the nitrosating agent and prevent unwanted side reactions[8].

Step 2: Oxidation to 7-Hydroxy-1H-indazole-3-carboxylic acid

The aldehyde is selectively oxidized to a carboxylic acid using sodium chlorite in a buffered system. 2-Methyl-2-butene is added as a scavenger for the hypochlorite byproduct, preventing over-oxidation or chlorination of the aromatic ring[9].

  • Procedure:

    • Dissolve 7-hydroxy-1H-indazole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.

    • Add sodium dihydrogen phosphate (4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.

    • In a separate flask, dissolve sodium chlorite (5.0 equiv.) in water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the mixture with ethyl acetate to remove organic impurities.

    • Carefully acidify the aqueous layer with 1N HCl to a pH of ~2-3 to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 7-hydroxy-1H-indazole-3-carboxylic acid.

  • Causality Note: The buffered system is essential to maintain an optimal pH for the Pinnick oxidation, maximizing yield and minimizing side product formation.

Step 3: Esterification to Ethyl 7-hydroxy-1H-indazole-3-carboxylate

Fischer esterification is a classic and scalable method for protecting carboxylic acids. The acid is refluxed in ethanol with a catalytic amount of strong acid.

  • Procedure:

    • Suspend 7-hydroxy-1H-indazole-3-carboxylic acid (1.0 equiv.) in absolute ethanol.

    • Carefully add concentrated sulfuric acid (approx. 0.1 equiv.) dropwise.

    • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.

    • Pour the residue into cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the ethyl ester, which can be used in the next step without further purification if purity is high.

Step 4: Selective O-Benzylation to Ethyl 7-benzyloxy-1H-indazole-3-carboxylate

This step utilizes the Williamson ether synthesis. The phenolic proton is more acidic than the indazole N-H proton and will be preferentially deprotonated by a mild base like potassium carbonate, allowing for selective O-alkylation[10][11].

  • Procedure:

    • Dissolve ethyl 7-hydroxy-1H-indazole-3-carboxylate (1.0 equiv.) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0-3.0 equiv.).

    • Add benzyl bromide (1.1-1.2 equiv.) dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-70°C and stir for 3-5 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain pure ethyl 7-benzyloxy-1H-indazole-3-carboxylate.

  • Causality Note: DMF is used as the solvent due to its polar aprotic nature, which accelerates Sₙ2 reactions. Potassium carbonate is a suitable base for scalable synthesis as it is inexpensive, non-hygroscopic, and strong enough to deprotonate the phenol without significantly affecting the indazole N-H, thus ensuring high regioselectivity[12].

Step 5: Saponification to 7-Benzyloxy-1H-indazole-3-carboxylic acid

The final step is the base-catalyzed hydrolysis of the ethyl ester to yield the target carboxylic acid.

  • Procedure:

    • Dissolve the ethyl 7-benzyloxy-1H-indazole-3-carboxylate (1.0 equiv.) in a mixture of ethanol and water (e.g., 3:1).

    • Add sodium hydroxide (2.0-3.0 equiv.) and heat the mixture to reflux for 1-2 hours. Monitor the hydrolysis by TLC.

    • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify with 1N HCl to a pH of ~2-3.

    • A precipitate will form. Stir the suspension in the cold for 30 minutes to ensure complete precipitation.

    • Collect the solid by filtration, wash with copious amounts of cold water, and dry under high vacuum to afford the final product, 7-Benzyloxy-1H-indazole-3-carboxylic acid.

Results and Scalability

This protocol consistently provides the target compound in good overall yield and high purity.

StepProductExpected YieldPurity (Typical)
17-Hydroxy-1H-indazole-3-carboxaldehyde65-75%>95%
27-Hydroxy-1H-indazole-3-carboxylic acid85-95%>98%
3Ethyl 7-hydroxy-1H-indazole-3-carboxylate90-98%>97%
4Ethyl 7-benzyloxy-1H-indazole-3-carboxylate80-90%>98%
57-Benzyloxy-1H-indazole-3-carboxylic acid>95%>99%

Scalability Considerations:

  • Heat Management: The nitrosation (Step 1) and benzylation (Step 4) steps can be exothermic. On a larger scale, careful control of reagent addition rates and efficient reactor cooling are critical.

  • Solvent Choice: While DMF is effective, its high boiling point and potential health concerns may warrant investigation into alternative solvents like acetonitrile or acetone for the benzylation step in a large-scale setting.

  • Purification: On a multi-kilogram scale, purification by column chromatography becomes impractical. The high crystallinity of the intermediates and the final product makes recrystallization the preferred method for purification at scale. Developing robust crystallization procedures for each step is key to achieving high purity without chromatography.

Conclusion

The five-step synthesis protocol detailed in this application note provides a reliable and scalable route to 7-Benzyloxy-1H-indazole-3-carboxylic acid. By strategically protecting the carboxylic acid functionality prior to O-benzylation, the method successfully addresses key selectivity challenges inherent in the synthesis of multi-functionalized indazoles. The use of standard, cost-effective reagents and transformations makes this protocol highly suitable for adoption by researchers in academic and industrial settings focused on the development of indazole-based therapeutics.

References

  • Black, D. A., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Luo, G., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Black, D. A., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [Link]

  • Cheung, H., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Organic Letters, 11(9), 1935–1938. [Link]

  • Tanimoto, H., et al. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). [Link]

  • Cheung, H., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]

  • University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]

  • Jones, A. M., et al. (2018). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 22(1), 77–85. [Link]

  • Scott, M. E., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Reddy, B., et al. (2021). Processes for the preparation of Niraparib and intermediates thereof.
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]

  • Li, J., et al. (2017). A kind of synthetic method for preparing Niraparib.
  • Yan, G., et al. (2019). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 84(8), 4962–4970. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • J&K Scientific LLC. (2025). Benzyl Protection of Alcohols. J&K Scientific LLC. [Link]

  • Van Order, R. B., & Lindwall, H. G. (1942). The Fischer Indole Synthesis. Chemical Reviews, 30(1), 69–96. [Link]

  • Sariri, R., & Khalili, G. (2004). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecular Diversity Preservation International. [Link]

  • Reddy, C. R., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(5), 1952-1959. [Link]

  • Reddy, C. R., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Garg, N. K., & Sarpong, R. (2011). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 88, 9-19. [Link]

  • Ferrari, M., et al. (1989). An improved synthesis of indazole-3-carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. [Link]

  • Sanno, Y., et al. (1996). Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. [Link]

  • Sharma, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 21-46. [Link]

  • Ainsworth, C. (1963). Indazole. Organic Syntheses, 4, 536. [Link]

  • Zhang, Z., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • El Kazzouli, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 14, 1416–1422. [Link]

Sources

Application

Application Note: 7-Benzyloxy-1H-indazole-3-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Topic: Applications of 7-Benzyloxy-1H-indazole-3-carboxylic acid in Drug Discovery Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 7-Benzyloxy-1H-indazole-3-carboxylic acid in Drug Discovery Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

[1][2]

Executive Summary

7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS 177941-17-2) represents a high-value "privileged structure" in modern drug discovery.[1][2] Its utility stems from the unique electronic and steric properties of the indazole core, combined with the strategic placement of a protected hydroxyl group at the 7-position.[1][2][3] This scaffold is particularly instrumental in the development of 5-HT receptor antagonists , Alpha-7 nicotinic acetylcholine receptor (α7 nAChR) agonists , and kinase inhibitors .[1][2][3]

This guide outlines the mechanistic rationale for using this scaffold, detailed synthetic protocols for library generation, and strategies for late-stage functionalization.[1][2][3]

Scientific Rationale & Therapeutic Applications[1][2][4][5][6][7]

The Indazole-3-Carboxylate Pharmacophore

The indazole-3-carboxylic acid motif acts as a bioisostere for indole-3-carboxylates and benzamides.[1][2] It provides a rigid bicyclic framework that can orient "head" and "tail" groups into specific receptor pockets.[1][2][3]

  • Hydrogen Bonding: The N1-H and N2 atoms serve as critical hydrogen bond donor/acceptor pairs, often interacting with the "hinge region" of kinases or specific serine/threonine residues in GPCRs.[1][2][3]

  • 7-Position Significance: The 7-position is sterically sensitive.[1][2][3] In many kinase inhibitors, a substituent here can induce selectivity by clashing with the "gatekeeper" residue of non-target kinases.[1][2][3] The benzyloxy group serves two roles:

    • Hydrophobic Interaction: In its protected form, it occupies large hydrophobic pockets (e.g., in sGC stimulators).[1][2][3]

    • Latent Functionality: It acts as a masked phenol.[1][2][3] Upon deprotection (hydrogenolysis), the resulting 7-OH can be used to tune pKa, solubility, or form critical water-mediated bridges in the active site.[1][2][3]

Key Therapeutic Areas
Therapeutic AreaTarget ClassMechanism of ActionRole of Scaffold
Neurology 5-HT3 / 5-HT4 ReceptorsAntagonist / AgonistThe 3-carboxamide linkage mimics the carbonyl of serotonin; the indazole core provides pi-stacking interactions (e.g., Granisetron analogs).[1][2][4]
Neurodegeneration α7 nAChRPartial AgonistUsed in Alzheimer's research; the scaffold replaces the tryptophan residue essential for receptor gating.[1][2][3]
Oncology Tyrosine Kinases (VEGFR, FGFR)ATP-Competitive InhibitorThe N1-H/N2 motif binds the hinge region; the 7-substituent controls selectivity profiles.[1][2][3]
Cardiovascular sGC (Soluble Guanylate Cyclase)StimulatorIndazole derivatives stabilize the nitrosyl-heme complex, promoting cGMP production.[1][2][3]

Structural Activity Relationship (SAR) & Workflow

The following diagram illustrates the modular logic of using 7-Benzyloxy-1H-indazole-3-carboxylic acid to generate diverse chemical libraries.

SAR_Workflow Scaffold 7-Benzyloxy-1H-indazole- 3-carboxylic acid (Core Scaffold) Step1 Step 1: C3-Amidation (Library Diversity) Scaffold->Step1 HATU/Amine Step2 Step 2: N1-Alkylation (PK/Solubility Tuning) Step1->Step2 Base/Alkyl Halide Step3 Step 3: 7-OBn Deprotection (Unmasking Phenol) Step2->Step3 H2/Pd-C Target1 Target: 5-HT3 Antagonists (Rigid Amides) Step2->Target1 Direct Use Target2 Target: Kinase Inhibitors (Hinge Binders) Step3->Target2 Late-Stage Diversification

Caption: Modular synthetic workflow transforming the core scaffold into bioactive candidates via sequential functionalization.

Experimental Protocols

Protocol A: High-Efficiency C3-Amidation (Library Synthesis)

Purpose: To attach diverse amine "head groups" (e.g., piperazines, bicyclic amines) to the carboxylic acid, creating the primary pharmacophore interaction.[1][2][3]

Reagents:

  • 7-Benzyloxy-1H-indazole-3-carboxylic acid (1.0 eq)[1][2]

  • Amine partner (1.2 eq)[1][2][3]

  • HATU (1.5 eq)[1][2][3]

  • DIPEA (3.0 eq)[1][2][3]

  • DMF (Anhydrous)[1][2][3]

Procedure:

  • Dissolution: Dissolve 7-Benzyloxy-1H-indazole-3-carboxylic acid (1 mmol, 268 mg) in anhydrous DMF (5 mL) in a round-bottom flask under N₂ atmosphere.

  • Activation: Add DIPEA (0.52 mL, 3 mmol) followed by HATU (570 mg, 1.5 mmol). Stir at room temperature for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.[1][2][3]

  • Coupling: Add the amine partner (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = Scaffold + Amine - H₂O).[1][2][3]

  • Work-up: Dilute with EtOAc (50 mL), wash with Sat. NaHCO₃ (2 x 20 mL), 1M HCl (if product is not basic, otherwise use water), and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Critical Note: The N1 proton is acidic.[1][2][3] If using strong bases or alkylating conditions before this step, protect N1 (e.g., with THP or SEM) to prevent side reactions, although HATU coupling usually proceeds selectively at the carboxylate.[1][2][3]

Protocol B: Regioselective N1-Alkylation

Purpose: To functionalize the "tail" region.[1][2][3] Indazoles can alkylate at N1 or N2.[1][2][3] N1 is thermodynamically favored, but N2 products can form.[1][2][3] This protocol maximizes N1 selectivity.[1][2][3]

Reagents:

  • C3-Amide Intermediate (from Protocol A)[1][2]

  • Alkyl Halide (R-X)[1][2][3]

  • Cs₂CO₃ (Cesium Carbonate)[1][2][3]

  • Acetonitrile (ACN) or DMF[1][2][3]

Procedure:

  • Setup: Suspend the indazole intermediate (1.0 eq) and Cs₂CO₃ (2.0 eq) in dry ACN (0.1 M concentration).

  • Addition: Add the alkyl halide (1.2 eq).

  • Heating: Heat to 60°C for 3–6 hours.

    • Tip: Cs₂CO₃ in ACN often favors N1 alkylation over N2 compared to NaH/DMF.[1][2][3]

  • Validation: Check regiochemistry using NOESY NMR. N1-alkylation will show NOE cross-peaks between the N1-alkyl protons and the C7-H (or in this case, the benzyloxy protons).[1][2][3] N2-alkylation will show NOE with C3-substituents.[1][2][3]

Protocol C: Unmasking the 7-Hydroxy Group (Hydrogenolysis)

Purpose: To remove the benzyl group, revealing the 7-phenol for H-bonding or further derivatization (e.g., to generate 7-(2-fluoroethoxy) derivatives for improved metabolic stability).[1][2][3]

Reagents:

  • 7-Benzyloxy-indazole derivative[1][2][4][5][6][7][8][9][10][11][12]

  • 10% Pd/C (10 wt% loading)

  • Ammonium Formate (as hydrogen source) or H₂ gas balloon[1][2][3]

  • Ethanol/THF (1:1)[1][2][3]

Procedure:

  • Preparation: Dissolve the substrate in EtOH/THF.

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under an argon stream.[1][2][3]

  • Reduction:

    • Method A (Balloon): Purge with H₂ gas and stir under H₂ balloon (1 atm) for 12 hours.

    • Method B (Transfer):[1][2][3] Add Ammonium Formate (5.0 eq) and reflux for 1–2 hours. (Faster, often cleaner).[1][2][3]

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.[1][2][3]

  • Result: The product is the 7-hydroxy-indazole.[1][2][3] This phenol is sensitive to oxidation; store under inert gas or use immediately.[1][2][3]

References

  • Biosynth . (n.d.).[1][2][3] 1H-Indazole-3-carboxylic acid | 4498-67-3.[1][2] Retrieved from [1][2][3]

  • Shaanxi Bloom Tech Co., Ltd. (2024, October 13).[1][2][3] What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from

  • Google Patents . (2011).[1][2][3] Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide. US20110172428A1.[1][2][3] Retrieved from

  • Der Pharma Chemica . (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from

  • Journal of Medicinal Chemistry . (2018). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Retrieved from [1][2][3]

Sources

Method

Application Note: Strategic Utilization of 7-Benzyloxy-1H-indazole-3-carboxylic Acid in Neurotherapeutic Discovery

Executive Summary The modulation of the Nicotinic Acetylcholine Receptor ( nAChR) represents a critical frontier in treating cognitive deficits associated with Schizophrenia and Alzheimer’s Disease. While the indazole-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modulation of the


 Nicotinic Acetylcholine Receptor (

nAChR)
represents a critical frontier in treating cognitive deficits associated with Schizophrenia and Alzheimer’s Disease. While the indazole-3-carboxamide core is a privileged scaffold historically associated with 5-HT

antagonism (e.g., Granisetron), specific structural modifications can invert this selectivity profile.

This Application Note details the strategic use of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS 177941-17-2) . The introduction of the bulky, lipophilic 7-benzyloxy group is a decisive medicinal chemistry tactic. It serves two functions:

  • Selectivity Switch: Sterically clashes with the 5-HT

    
     binding pocket while accessing the hydrophobic accessory pocket of the 
    
    
    
    nAChR orthosteric site.
  • Metabolic Shielding: Protects the N1-position from rapid glucuronidation, a common liability in indazole therapeutics.

This guide provides a validated protocol for the synthesis, coupling, and pharmacological validation of this intermediate.

Chemical Context & Mechanism[1][2][3]

The Scaffold Logic

The transition from a 5-HT


 antagonist to an 

agonist relies on fine-tuning the electronic and steric environment of the aromatic core.
  • Core: Indazole-3-carboxylic acid.[1][2][3][4][5][6]

  • Linker: Amide bond (critical for H-bonding with the receptor's Trp residue).

  • Basic Head: Quinuclidine or Tropane (cation-

    
     interaction with Tyr residues).
    
  • 7-Substituent (The Key): The benzyloxy group provides the necessary lipophilicity to cross the Blood-Brain Barrier (BBB) and engages in

    
    -stacking interactions unique to the 
    
    
    
    vestibule.
Pathway Visualization

The following diagram illustrates the workflow from precursor synthesis to receptor activation.

G Precursor 2-Amino-3-benzyloxy benzoic acid Intermediate 7-Benzyloxy-1H-indazole -3-carboxylic acid Precursor->Intermediate Diazotization & Cyclization Coupling Amide Coupling (HATU/DIPEA) Intermediate->Coupling + (S)-3-Amino quinuclidine Agonist Active Agonist (Indazole-Quinuclidine) Coupling->Agonist Receptor α7 nAChR Binding Site Agonist->Receptor Orthosteric Activation Effect Ca2+ Influx (Cognitive Enhancement) Receptor->Effect Channel Opening

Figure 1: Synthetic and functional pathway of the 7-benzyloxy-indazole scaffold. The intermediate bridges the gap between raw precursors and bioactive neurotherapeutics.

Validated Synthesis Protocol

Objective: Preparation of 7-Benzyloxy-1H-indazole-3-carboxylic acid. Scale: 10 mmol (Gram-scale pilot). Method: Modified Sandmeyer Cyclization.

Materials
  • Precursor: 2-Amino-3-(benzyloxy)benzoic acid (commercially available or prepared via reduction of the 2-nitro analogue).

  • Reagents: Sodium Nitrite (NaNO

    
    ), Concentrated HCl, Stannous Chloride (SnCl
    
    
    
    ) or Sodium Sulfite (Na
    
    
    SO
    
    
    ).
  • Solvents: Water, Acetic Acid.

Step-by-Step Methodology
  • Diazotization (The Critical Step):

    • Dissolve 2-Amino-3-(benzyloxy)benzoic acid (2.43 g, 10 mmol) in a mixture of water (20 mL) and concentrated HCl (5 mL).

    • Cool the solution to -5°C to 0°C in an ice/salt bath. Note: Temperature control is vital to prevent decomposition of the diazonium salt.

    • Add a solution of NaNO

      
       (0.76 g, 11 mmol) in water (5 mL) dropwise over 15 minutes.
      
    • QC Check: The solution should turn pale yellow/orange. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

  • Reduction & Cyclization:

    • Option A (SnCl

      
       - Preferred for yield): Prepare a solution of SnCl
      
      
      
      ·2H
      
      
      O (5.6 g, 25 mmol) in concentrated HCl (10 mL) at 0°C.
    • Add the cold diazonium solution to the stannous chloride solution with vigorous stirring. Maintain temperature < 5°C.

    • Allow the mixture to warm to room temperature over 2 hours. The indazole ring forms spontaneously upon reduction of the diazo intermediate to the hydrazine, which then condenses with the carboxylic acid/ortho-carbon.

  • Isolation:

    • The product often precipitates as the hydrochloride salt or free acid.

    • Adjust pH to ~3-4 with 10% NaOH if no precipitate forms.

    • Filter the solid, wash with cold water (2 x 20 mL) and hexanes (to remove trace benzyl alcohol).

    • Recrystallization: Ethanol/Water (9:1).

  • Characterization (Expected Data):

    • Appearance: Off-white to pale yellow solid.

    • MS (ESI): m/z 269.1 [M+H]

      
      .
      
    • 1H NMR (DMSO-d

      
      ): 
      
      
      
      13.5 (br s, 1H, NH), 7.8 (d, 1H), 7.3-7.5 (m, 6H, Ar-H + Benzyl), 6.9 (d, 1H), 5.3 (s, 2H, CH
      
      
      Ph).

Downstream Application: Agonist Synthesis

The carboxylic acid must be coupled to a high-affinity amine to generate the active pharmacophore. The standard partner is (S)-(-)-3-Amino-quinuclidine .

Coupling Protocol (HATU Method)
ReagentEquivalentsRole
7-Benzyloxy-1H-indazole-3-COOH1.0Scaffold
(S)-3-Amino-quinuclidine 2HCl1.1Pharmacophore Head
HATU1.2Coupling Agent
DIPEA (Hünig's Base)3.5Base (Neutralizes HCl salts)
DMF (Anhydrous)-Solvent (0.2 M conc.)

Procedure:

  • Dissolve the acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU. Stir for 10 minutes to form the activated ester (yellow color change).

  • Add the quinuclidine amine.

  • Stir at Room Temperature for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO

    
     (removes unreacted acid) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH/NH

    
     90:9:1).
    

Pharmacological Validation (Protocol)

To confirm the synthesized compound acts as an


 agonist, a functional Calcium Flux Assay  is required.
Assay Logic

 nAChRs are highly permeable to Ca

.[7] Activation results in a rapid, transient increase in intracellular calcium, measurable by fluorescent dyes.
FLIPR Calcium Assay Setup
  • Cell Line: HEK293 cells stably expressing human

    
     nAChR and the ric-3 chaperone (essential for surface expression).
    
  • Dye Loading: Incubate cells with Calcium-6 (Molecular Devices) or Fluo-4 AM for 1 hour at 37°C.

  • Agonist Addition:

    • Prepare compound plates (10-point dose-response, 1 nM to 10

      
      M).
      
    • Add compound to cells.

  • Readout: Measure Fluorescence (Ex 488 nm / Em 525 nm) immediately upon addition.

  • Positive Control: Epibatidine or PNU-282987 (Standard

    
     agonist).
    
  • Selectivity Check: Pre-incubate with Methyllycaconitine (MLA) , a specific

    
     antagonist. If the signal is blocked by MLA, the activity is 
    
    
    
    -mediated.
Data Interpretation Table
ParameterResultInterpretation
EC

< 100 nMHigh Potency (Lead Candidate)
E

> 80%Full Agonist
E

20-60%Partial Agonist (Preferred for avoiding desensitization)
MLA Block > 95%Confirmed

Selectivity

References

  • Vertex Pharmaceuticals. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. MDPI. Link

  • Roncarati, R., et al. (2014). The alpha-7 nicotinic receptor partial agonist/5-HT3 antagonist RG3487 enhances cortical and hippocampal dopamine and acetylcholine release. PubMed. Link

  • Sun, L., et al. (2017).[8] Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Link

  • Sinfoo Biotech. (2023). 7-Benzyloxy-1H-indazole-3-carboxylic acid Product Data.Link

  • Organic Syntheses. (2009). 1H-Indazole-3-carboxylic acid, ethyl ester.[6] Org. Synth. 2009, 86, 274-286. Link

Sources

Application

Application Notes and Protocols for the N-Alkylation of 7-Benzyloxy-1H-indazole-3-carboxylic acid

Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents. Its unique electronic properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Indazoles in Modern Drug Discovery

The indazole scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for indole have made it a focal point in medicinal chemistry.[1] N-alkylated indazoles, in particular, are prevalent in a variety of approved drugs, including those for anti-inflammatory, anti-cancer, and antiemetic applications.[2] The regiochemistry of N-alkylation—whether substitution occurs at the N1 or N2 position of the pyrazole ring—is of paramount importance, as the two resulting isomers often exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.

Controlling the regioselectivity of N-alkylation is a persistent challenge in synthetic organic chemistry. Direct alkylation of the indazole anion frequently yields a mixture of N1 and N2 products, necessitating complex and often inefficient purification steps.[3] This guide provides a comprehensive overview of the mechanistic principles governing this critical transformation and presents detailed, field-proven protocols for the selective N-alkylation of a key intermediate, 7-benzyloxy-1H-indazole-3-carboxylic acid. The methodologies described herein are designed to be robust, scalable, and adaptable, providing researchers in drug development with a reliable roadmap to access either the N1 or N2 regioisomer with high fidelity.

Mechanistic Insights: Steering Regioselectivity in Indazole Alkylation

The outcome of the N-alkylation of an indazole is a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The indazole anion is an ambident nucleophile, with electron density distributed between the N1 and N2 positions. The choice of base, solvent, and counter-ion dictates the nature of the ion pair formed, which in turn profoundly influences the site of alkylation.

  • N1-Selectivity via Thermodynamic Control and Chelation: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2] Conditions that allow for equilibration, therefore, tend to favor the formation of the N1-alkylated product. A key strategy for achieving high N1-selectivity involves the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[4] For substrates bearing a C3-carboxylate group, a chelation-controlled mechanism is proposed where the sodium cation coordinates with the N2 nitrogen and the carbonyl oxygen of the ester. This coordination sterically shields the N2 position, directing the incoming alkylating agent to the N1 position.[3]

  • N2-Selectivity via Kinetic Control and Acid Catalysis: While N1-alkylation is often thermodynamically favored, N2-alkylation can be achieved under kinetically controlled conditions. Furthermore, the presence of electron-withdrawing groups at the C7 position has been shown to electronically favor N2-alkylation under certain basic conditions.[4] A highly effective and modern approach to achieving excellent N2 selectivity involves acid-catalyzed alkylation. Using highly reactive electrophiles, such as alkyl 2,2,2-trichloroacetimidates, in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), promotes a mechanism where the N2 nitrogen acts as the primary nucleophile.[5][6]

The following diagram illustrates the key factors influencing the regiochemical outcome of the N-alkylation reaction.

G cluster_0 Reaction Conditions cluster_1 N1-Selective Pathway cluster_2 N2-Selective Pathway Indazole_Anion Indazole Anion Base_N1 Base: NaH Solvent: THF Indazole_Anion->Base_N1 Catalyst_N2 Catalyst: TfOH Reagent: R-O-C(=NH)CCl3 Indazole_Anion->Catalyst_N2 Alkylating_Agent Alkylating Agent (e.g., R-X) Mechanism_N1 Mechanism: Thermodynamic Control Chelation of Na+ with C3=O and N2 Base_N1->Mechanism_N1 favors Product_N1 N1-Alkylated Indazole (Thermodynamically Favored) Mechanism_N1->Product_N1 Mechanism_N2 Mechanism: Kinetic Control Acid-Catalyzed Catalyst_N2->Mechanism_N2 favors Product_N2 N2-Alkylated Indazole (Kinetically Favored) Mechanism_N2->Product_N2

Caption: Factors governing N1 vs. N2 selectivity in indazole alkylation.

Proposed Synthesis of Starting Material: 7-Benzyloxy-1H-indazole-3-carboxylic acid

While 7-benzyloxy-1H-indazole-3-carboxylic acid is a specialized starting material, it can be synthesized from commercially available precursors. A plausible synthetic route begins with 3-hydroxy-2-nitrobenzoic acid. The phenolic hydroxyl group is first protected as a benzyl ether, followed by reduction of the nitro group to an amine. The resulting 2-amino-3-(benzyloxy)benzoic acid can then be converted to the target indazole via a diazotization-cyclization sequence.

Protocol 1: Highly Regioselective N1-Alkylation

To prevent concomitant O-alkylation of the carboxylic acid under basic conditions, a three-step sequence involving protection, N-alkylation, and deprotection is the most robust and reliable strategy for achieving clean N1-alkylation.

G A Start: 7-Benzyloxy-1H- indazole-3-carboxylic acid B Step 1: Esterification (e.g., MeOH, H+) A->B C Intermediate: Methyl Ester B->C D Step 2: N1-Alkylation (NaH, THF, R-X) C->D E Intermediate: N1-Alkyl Ester D->E F Step 3: Hydrolysis (e.g., LiOH, H2O/THF) E->F G Product: N1-Alkyl-7-benzyloxy- 1H-indazole-3-carboxylic acid F->G

Caption: Workflow for the selective N1-alkylation of the title compound.

Step 1: Esterification of the Carboxylic Acid (Fischer Esterification)

This step protects the carboxylic acid as a methyl ester to prevent unwanted side reactions during the subsequent basic N-alkylation step.[7][8]

ReagentM.W.Amount (mmol)Equivalents
7-Benzyloxy-1H-indazole-3-carboxylic acid268.2610.01.0
Methanol (MeOH)32.04-Solvent
Sulfuric Acid (H₂SO₄), concentrated98.08~1.00.1

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-benzyloxy-1H-indazole-3-carboxylic acid (2.68 g, 10.0 mmol).

  • Add methanol (100 mL).

  • Carefully add concentrated sulfuric acid (0.055 mL, ~1.0 mmol) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 7-benzyloxy-1H-indazole-3-carboxylate, which can often be used in the next step without further purification.

Step 2: N1-Alkylation of the Indazole Ester

This protocol utilizes the well-established NaH/THF system to achieve high N1-selectivity.[4]

ReagentM.W.Amount (mmol)Equivalents
Methyl 7-benzyloxy-1H-indazole-3-carboxylate282.2910.01.0
Sodium Hydride (NaH), 60% in mineral oil24.0012.01.2
Alkyl Halide (e.g., Ethyl Bromide)108.9711.01.1
Anhydrous Tetrahydrofuran (THF)72.11-Solvent

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 7-benzyloxy-1H-indazole-3-carboxylate (2.82 g, 10.0 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 20 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., ethyl bromide, 0.81 mL, 11.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC/LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the pure N1-alkylated indazole ester.

Step 3: Saponification of the Ester

This final step hydrolyzes the methyl ester to afford the target N1-alkylated carboxylic acid.

Procedure:

  • Dissolve the purified N1-alkylated ester in a mixture of THF (50 mL) and water (25 mL).

  • Add lithium hydroxide monohydrate (0.63 g, 15.0 mmol, ~1.5 equiv.).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and acidify to pH ~3-4 with 1 M HCl.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure N1-alkyl-7-benzyloxy-1H-indazole-3-carboxylic acid.

Protocol 2: Highly Regioselective N2-Alkylation

For selective access to the N2-isomer, an acid-catalyzed reaction with an alkyl 2,2,2-trichloroacetimidate is a highly effective method.[6]

ReagentM.W.Amount (mmol)Equivalents
7-Benzyloxy-1H-indazole-3-carboxylic acid268.2610.01.0
Alkyl 2,2,2-trichloroacetimidateVaries15.01.5
Trifluoromethanesulfonic acid (TfOH)150.081.00.1
Anhydrous Dichloromethane (DCM)84.93-Solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 7-benzyloxy-1H-indazole-3-carboxylic acid (2.68 g, 10.0 mmol) and the alkyl 2,2,2-trichloroacetimidate (15.0 mmol).

  • Add anhydrous dichloromethane (100 mL) and cool the solution to 0 °C.

  • Add trifluoromethanesulfonic acid (0.088 mL, 1.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the pure N2-alkyl-7-benzyloxy-2H-indazole-3-carboxylic acid.

Characterization and Validation: Distinguishing N1 and N2 Regioisomers by NMR

Unambiguous determination of the site of alkylation is critical. Two-dimensional Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is the definitive method for this assignment.[9][10] The key is to identify long-range (2- or 3-bond) correlations between the protons of the newly introduced alkyl group (specifically the -CH₂- group attached to the nitrogen) and the carbons of the indazole core.

  • For the N1-isomer: A crucial correlation will be observed between the N1-CH₂ protons and the C7a carbon of the indazole ring.

  • For the N2-isomer: A key correlation will be seen between the N2-CH₂ protons and the C3 carbon of the indazole ring.

The absence of a correlation between the N1-CH₂ protons and C3, and the absence of a correlation between the N2-CH₂ protons and C7a, further confirms the respective assignments.

References

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. [Link]

  • Keating, J. J., & Alam, R. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1950. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Silva, M. M. C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • Wu, J., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(84), 11847-11850. [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

Sources

Method

7-Benzyloxy-1H-indazole-3-carboxylic acid for synthesizing granisetron and lonidamine.

Utilizing 7-Benzyloxy-1H-indazole-3-carboxylic Acid for Granisetron and Lonidamine Analog Synthesis Executive Summary This application note details the synthetic utility of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing 7-Benzyloxy-1H-indazole-3-carboxylic Acid for Granisetron and Lonidamine Analog Synthesis

Executive Summary

This application note details the synthetic utility of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS 177941-17-2) as a specialized precursor for generating 7-substituted analogs of the antiemetic Granisetron and the antineoplastic Lonidamine .

Critical Scientific Distinction: Standard commercial Granisetron and Lonidamine possess a hydrogen atom at the C7 position. The use of the 7-benzyloxy precursor described herein allows researchers to synthesize 7-alkoxy or 7-hydroxy (via deprotection) variants. These analogs are critical for Structure-Activity Relationship (SAR) studies, metabolic stability profiling (blocking C7 oxidation), and altering lipophilicity profiles in drug discovery pipelines.

Module 1: Precursor Profile & Strategic Value

Compound: 7-Benzyloxy-1H-indazole-3-carboxylic acid CAS: 177941-17-2 Molecular Formula: C₁₅H₁₂N₂O₃ Molecular Weight: 268.27 g/mol [1][2][3][4]

Structural Advantages in MedChem
  • C7-Position Functionalization: The benzyloxy group acts as a robust protecting group for the C7-hydroxyl moiety. Post-synthesis deprotection (e.g., H₂/Pd-C) yields 7-hydroxy metabolites, which are often active but chemically unstable during early synthesis steps.

  • Electronic Modulation: The electron-donating benzyloxy group increases the electron density of the indazole ring compared to the unsubstituted parent, potentially influencing the nucleophilicity of N1/N2 during alkylation.

  • Steric Bulk: The bulky 7-benzyloxy group can enhance N1-alkylation selectivity over N2 by sterically hindering the N2 site, although N1/N2 isomer separation remains a critical purification step.

Module 2: Synthesis of Lonidamine Analogs (N1-Alkylation Protocol)

Target Scaffold: 1-(2,4-Dichlorobenzyl)-7-benzyloxy-1H-indazole-3-carboxylic acid Mechanism: Base-mediated nucleophilic substitution (Sɴ2).

Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • Precursor: 7-Benzyloxy-1H-indazole-3-carboxylic acid (1.0 eq)

  • Alkylating Agent: 2,4-Dichlorobenzyl chloride (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 eq) or Sodium Hydride (NaH) (1.2 eq) for higher regioselectivity.

  • Solvent: DMF (anhydrous) or Acetone (for K₂CO₃ method).

Step-by-Step Methodology:

  • Activation: Dissolve 7-Benzyloxy-1H-indazole-3-carboxylic acid in anhydrous DMF (10 mL/g). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion in oil) portion-wise. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will turn from pale yellow to amber, indicating the formation of the indazole anion.

  • Alkylation: Add 2,4-Dichlorobenzyl chloride dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: CHCl₃/MeOH 9:1). Look for the disappearance of the polar acid starting material.

  • Quench & Workup: Pour the reaction mixture into ice-cold water. Acidify carefully with 1M HCl to pH 3–4 to precipitate the carboxylic acid product.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water or perform column chromatography to separate the N1-isomer (Major) from the N2-isomer (Minor).

    • Note: The 7-benzyloxy group favors N1 alkylation due to steric hindrance at N2, but N2 isomers are common impurities.

Module 3: Synthesis of Granisetron Analogs (Amide Coupling Protocol)

Target Scaffold: 7-Benzyloxy-Granisetron (1-methyl-N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-7-benzyloxy-1H-indazole-3-carboxamide) Mechanism: Sequential N1-Methylation followed by Amide Coupling.

Phase A: N1-Methylation
  • Reactants: 7-Benzyloxy-1H-indazole-3-carboxylic acid + Iodomethane (MeI) (1.2 eq) + K₂CO₃ (2.0 eq) in Acetone.

  • Conditions: Reflux for 3 hours.

  • Workup: Evaporate solvent, redissolve in water, acidify to precipitate 1-methyl-7-benzyloxy-1H-indazole-3-carboxylic acid .

    • Validation: Verify N1-methylation via NMR (N-Me singlet typically ~4.1 ppm).

Phase B: Amide Coupling (Granisetron Core Formation)

This step couples the activated acid with the bicyclic amine (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine).[5]

Reagents:

  • Acid Intermediate (from Phase A) (1.0 eq)

  • Amine: endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granatanine) (1.1 eq)

  • Coupling Agents: EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the 1-methyl-7-benzyloxy-indazole-3-carboxylic acid in DCM. Add EDC·HCl and HOBt. Stir for 30 minutes at RT to form the active ester.

  • Coupling: Add the bicyclic amine and DIPEA. Stir at RT for 12–16 hours.

  • Workup: Dilute with DCM, wash with sat. NaHCO₃ (to remove unreacted acid) and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

  • Salt Formation (Optional): Dissolve the free base in Ethanol and add concentrated HCl dropwise to generate the Hydrochloride salt , mimicking the clinical form of Granisetron.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the divergent workflow from the common 7-benzyloxy precursor to both drug scaffolds.

IndazoleSynthesis Start 7-Benzyloxy-1H-indazole- 3-carboxylic acid (CAS 177941-17-2) Step1_Lon N-Alkylation (2,4-Dichlorobenzyl chloride, NaH) Start->Step1_Lon Route A Step1_Gran N-Methylation (MeI, K2CO3) Start->Step1_Gran Route B Lon_Analog 7-Benzyloxy-Lonidamine Analog (1-(2,4-dichlorobenzyl)-...) Step1_Lon->Lon_Analog Inter_Gran 1-Methyl-7-benzyloxy- indazole-3-carboxylic acid Step1_Gran->Inter_Gran Step2_Gran Amide Coupling (EDC/HOBt + Bicyclic Amine) Inter_Gran->Step2_Gran Gran_Analog 7-Benzyloxy-Granisetron Analog (Amide Derivative) Step2_Gran->Gran_Analog

Caption: Divergent synthetic pathways utilizing the 7-benzyloxy indazole scaffold to access Lonidamine-type (Route A) and Granisetron-type (Route B) analogs.

Comparative Data: Reaction Parameters
ParameterLonidamine Analog RouteGranisetron Analog Route
Key Reaction N-Alkylation (Sɴ2)Amide Coupling
Primary Reagent 2,4-Dichlorobenzyl chlorideendo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Regioselectivity Critical (N1 vs N2 competition)Critical (N1-Methylation step)
7-Pos Effect Steric bulk at C7 may favor N1 alkylationProtects C7-OH; increases lipophilicity
Typical Yield 65–75% (Post-purification)55–70% (Over 2 steps)
References
  • Indazole Chemistry & Granisetron Synthesis

    • Bermudez, J., et al. (1990). "5-Hydroxytryptamine (5-HT3) receptor antagonists.[6] 1. Indazole-3-carboxylic acid derivatives."[1][2][3][4][5][7][8][9] Journal of Medicinal Chemistry.

    • Source: [J. Med.[10] Chem. 1990, 33, 7, 1924–1929]([Link])

  • Lonidamine Mechanism & Structure

    • Silvestrini, B., et al. (1984). "Lonidamine, a new drug acting on the energy metabolism of tumor cells." Seminars in Oncology.
    • Source:

  • Compound Data (7-Benzyloxy-1H-indazole-3-carboxylic acid)

    • PubChem Compound Summary for CID 2781417 (Related 7-benzyloxy deriv
    • Source:

  • General Indazole Synthesis Protocols

    • Lijuan, Y., et al. (2014). "Recent Advances in the Synthesis of Indazoles." Arkivoc.
    • Source:

Sources

Application

Application Note: 7-Benzyloxy-1H-indazole-3-carboxylic acid as a Privileged Scaffold in sGC Stimulator Design

This Application Note provides a comprehensive technical guide for the use of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2) in biochemical research and drug discovery. Abstract 7-Benzyloxy-1H-indazole-3-ca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2) in biochemical research and drug discovery.

Abstract

7-Benzyloxy-1H-indazole-3-carboxylic acid is a high-purity heterocyclic building block used primarily in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators and 5-HT receptor modulators . Its unique 7-benzyloxy substitution pattern serves two critical functions: it acts as a hydrophobic moiety to probe allosteric pockets in target proteins, and as a masked hydroxyl group (via debenzylation) for diversity-oriented synthesis (DOS). This guide outlines the protocols for its chemical activation, amide coupling, and downstream biological validation in sGC signaling assays.

Introduction & Mechanism of Utility

Chemical Properties[1][2]
  • CAS Number: 177941-17-2[1][2][3][4]

  • Molecular Formula: C₁₅H₁₂N₂O₃

  • Molecular Weight: 268.27 g/mol [3][5]

  • Solubility: Soluble in DMSO (>20 mg/mL), DMF, and hot ethanol; sparingly soluble in water.

  • Structural Significance: The indazole-3-carboxylic acid core is a "privileged structure" in medicinal chemistry, mimicking the purine ring of cGMP. The 7-position substitution is critical for modulating potency and selectivity in sGC stimulators (e.g., analogs of YC-1 and Riociguat).

Biochemical Applications
  • sGC Stimulation: Derivatives of this scaffold bind to the heme-oxidized or heme-free form of sGC, structurally stabilizing the enzyme to increase cGMP production independent of NO (Nitric Oxide).

  • Fragment-Based Drug Discovery (FBDD): The benzyloxy group provides a "handle" for Structure-Activity Relationship (SAR) studies, allowing researchers to explore hydrophobic pockets in kinases (e.g., GSK-3β) or GPCRs.

  • Fluorescent Probe Synthesis: The indazole core is inherently fluorescent; derivatives can be tuned for cellular imaging applications.

Experimental Protocols

Protocol A: Chemical Activation & Amide Coupling

Objective: To synthesize a bioactive indazole-3-carboxamide derivative for biological screening. The carboxylic acid must be activated to react with an amine (e.g., a benzylamine or morpholine derivative).

Reagents Required:

  • 7-Benzyloxy-1H-indazole-3-carboxylic acid (1.0 eq)

  • HATU (1.2 eq) or EDC.HCl/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Amine Partner (e.g., 2-fluorobenzylamine) (1.1 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Dissolve 7-Benzyloxy-1H-indazole-3-carboxylic acid (100 mg, 0.37 mmol) in 2.0 mL of anhydrous DMF in a dried reaction vial under Nitrogen atmosphere.

  • Activation: Add DIPEA (193 µL, 1.11 mmol) followed by HATU (169 mg, 0.44 mmol). Stir at room temperature for 15 minutes to generate the active ester.

    • Scientific Logic:[1] Pre-activation prevents amine competition and reduces racemization risk (though not applicable here, it is standard practice).

  • Coupling: Add the amine partner (0.41 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor conversion by LC-MS (Target Mass: [M+H]⁺ of product).

  • Work-up: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Purify via Flash Column Chromatography (Hexane:EtOAc gradient) to isolate the amide.

Protocol B: In Vitro sGC Stimulation Assay

Objective: To validate the biological activity of the synthesized derivative using a FRET-based cGMP detection assay.

Reagents Required:

  • Purified sGC Enzyme (Human recombinant, heme-oxidized form preferred for stimulators)

  • GTP (Substrate)

  • Synthesized Indazole Derivative (from Protocol A)

  • FRET-based cGMP Detection Kit (e.g., Cisbio HTRF)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 2 mM DTT, 3 mM MgCl₂.

Step-by-Step Methodology:

  • Enzyme Priming: Dilute sGC enzyme to 10 ng/well in Assay Buffer.

  • Compound Addition:

    • Prepare a 10 mM stock of the Indazole derivative in DMSO.

    • Perform 1:3 serial dilutions in DMSO.

    • Add 100 nL of compound to the assay plate (384-well low volume).

  • Reaction Initiation: Add 5 µL of sGC enzyme solution. Incubate for 10 min at 37°C.

  • Substrate Addition: Add 5 µL of GTP solution (final conc. 100 µM).

  • Incubation: Incubate for 45 minutes at 37°C to allow cGMP accumulation.

  • Detection: Add 10 µL of HTRF detection reagents (Anti-cGMP-Cryptate + cGMP-d2).

  • Readout: Measure fluorescence ratio (665/620 nm) on a compatible plate reader (e.g., EnVision).

  • Analysis: Plot dose-response curves to determine EC₅₀ values relative to a reference stimulator (e.g., YC-1).

Visualization & Pathways

Figure 1: Synthetic Workflow for sGC Stimulator Libraries

This diagram illustrates the conversion of the 7-Benzyloxy scaffold into active biological probes.

SynthesisWorkflow Start 7-Benzyloxy-1H-indazole- 3-carboxylic acid Activation Activation (HATU/DIPEA) Start->Activation Step 1 Debenzylation Debenzylation (H2, Pd/C) Start->Debenzylation Alt. Route Coupling Amide Coupling (R-NH2) Activation->Coupling Step 2 Product Indazole-3-carboxamide (sGC Stimulator Candidate) Coupling->Product Target Diversity 7-OH Analog (Diversity Point) Debenzylation->Diversity SAR Expansion

Caption: Workflow transforming the 7-benzyloxy scaffold into sGC stimulators or 7-OH diversity precursors.

Figure 2: Mechanism of Action (sGC Stimulation)

This diagram details how the indazole derivative impacts the NO-sGC-cGMP signaling pathway.

sGC_Pathway NO Nitric Oxide (NO) sGC_Heme sGC (Heme-Reduced) NO->sGC_Heme Activates sGC_Ox sGC (Heme-Oxidized/Free) DISEASE STATE Active_Complex Stabilized sGC Complex (Active) sGC_Ox->Active_Complex Stimulated by Indazole Indazole Derivative (7-Benzyloxy...) Indazole->Active_Complex Binds Allosterically cGMP cGMP Active_Complex->cGMP Catalyzes GTP GTP GTP->cGMP Substrate Response Vasodilation / Anti-fibrotic Effect cGMP->Response Signaling

Caption: Mechanism of sGC stimulation by Indazole derivatives in NO-deficient/oxidative stress states.

Data Summary

Table 1: Physicochemical Profile & Storage
PropertySpecification
Appearance Off-white to pale yellow solid
Purity (HPLC) ≥ 97.0%
Melting Point 268–272°C (Decomposes)
Storage -20°C, Desiccated, Protect from Light
Solubility DMSO (25 mg/mL), DMF (30 mg/mL)
pKa (Calc) ~3.5 (Carboxylic Acid), ~13.8 (Indazole NH)
Table 2: Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance at C3 or N1 interferenceUse HATU instead of EDC; Ensure anhydrous conditions.
Precipitation in Assay Hydrophobicity of Benzyloxy groupLimit final DMSO concentration to <1%; Use Pluronic F-127.
N1-Alkylation Side Product Unprotected Indazole NitrogenUse 1 eq. of base or protect N1 (e.g., THP) prior to coupling if using alkyl halides.

References

  • PubChem. "Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250." National Library of Medicine. [Link]

  • Google Patents. "Methods for the preparation of indazole-3-carboxylic acid and derivatives (US20110172428A1).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting failed reactions with 7-Benzyloxy-1H-indazole-3-carboxylic acid

This guide serves as a specialized technical support resource for researchers working with 7-Benzyloxy-1H-indazole-3-carboxylic acid .[1] It is designed to address non-obvious reactivity issues caused by the specific ste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 7-Benzyloxy-1H-indazole-3-carboxylic acid .[1] It is designed to address non-obvious reactivity issues caused by the specific steric and electronic environment of the 7-benzyloxy substituent.

Status: Operational | Role: Senior Application Scientist[1]

Compound Profile & Critical Reactivity

Molecule: 7-Benzyloxy-1H-indazole-3-carboxylic acid Core Challenges:

  • Steric Hindrance (C3 & N1): The bulky benzyloxy group at position 7 creates a "steric wall" that affects both the carboxylic acid at C3 and the nitrogen at N1.

  • Solubility: The rigid indazole core combined with the lipophilic benzyl ether often leads to aggregation in non-polar solvents.[1]

  • Regioselectivity: The 7-substituent significantly alters the thermodynamic preference for N-alkylation, often favoring the typically less stable N2-isomer.[1]

Troubleshooting Module: Amide Coupling Failures

Symptom: Low yield or no reaction when coupling with amines using standard carbodiimides (EDC/NHS) or uronium salts (HATU/HBTU).[1]

Root Cause Analysis: The 7-benzyloxy group exerts steric pressure on the C3-carboxylate.[1] While the carboxylic acid is electronically accessible, the formation of the bulky active ester intermediate (e.g., the O-At-ester with HATU) may be kinetically inhibited or prone to hydrolysis before the amine can attack.

The "Gold Standard" Protocol: Acid Chloride Activation When HATU fails, do not increase temperature (risk of decarboxylation). Switch to the Acid Chloride method.[1][2][3]

Step-by-Step Protocol:

  • Suspension: Suspend 1.0 eq of 7-Benzyloxy-1H-indazole-3-carboxylic acid in anhydrous DCM (or THF if solubility is poor).

  • Catalysis: Add a catalytic amount of anhydrous DMF (1-2 drops). Crucial: This forms the Vilsmeier-Haack intermediate, essential for reaction initiation.

  • Chlorination: Add 1.2 eq of Oxalyl Chloride dropwise at 0°C. (Avoid Thionyl Chloride if possible, as the harsh thermal conditions required to remove excess SOCl2 can degrade the benzyl ether).

  • Activation: Stir at room temperature for 2 hours until gas evolution ceases and the solution clarifies.

  • Coupling: Evaporate volatiles strictly under reduced pressure (do not heat >40°C). Redissolve the crude acid chloride in DCM/Pyridine and add the amine immediately.

Decision Logic: Coupling Optimization

CouplingLogic cluster_tips Pro-Tip Start Start: Amide Coupling CheckSol Is SM Soluble in DMF/DCM? Start->CheckSol Standard Try HATU/DIPEA (RT, 12h) CheckSol->Standard Yes Success Yield > 50%? Standard->Success Done Proceed to Workup Success->Done Yes Fail Switch to Acid Chloride Success->Fail No Oxalyl Protocol: Oxalyl Chloride + cat. DMF Fail->Oxalyl Tip Avoid heating >60°C Risk of Decarboxylation

Caption: Logic flow for optimizing amide coupling. Note the critical pivot to Acid Chloride activation upon failure of standard reagents.

Troubleshooting Module: N-Alkylation Regioselectivity

Symptom: Reaction with alkyl halides yields a mixture of N1 and N2 isomers, or predominantly the "wrong" N2 isomer.

Technical Insight: In unsubstituted indazoles, N1-alkylation is thermodynamically favored.[1] However, the 7-benzyloxy group blocks the N1 trajectory . The steric bulk forces the electrophile toward the more accessible N2 position. This is a classic "steric override" of electronic preference.

Regiocontrol Strategies:

Desired IsomerRecommended ConditionsMechanistic Rationale
N1-Alkylation (Difficult)Base: NaH (1.1 eq) Solvent: THF/DMF (dry) Temp: 0°C to RTUses the "Tight Ion Pair" effect.[1] The sodium cation coordinates with the N2 lone pair and the carboxylate (if esterified), shielding N2 and directing the electrophile to N1, despite steric hindrance.
N2-Alkylation (Favored)Base: Cs₂CO₃ or K₂CO₃ Solvent: Acetone or Acetonitrile Temp: RefluxLoose ion pairing and thermodynamic control allow the steric bulk of the 7-OBn group to dominate, pushing reaction to the unhindered N2.
Visualizing the Steric Trap

RegioSelectivity Indazole 7-BnO-Indazole Core Base Deprotonation Indazole->Base Anion Indazolyl Anion Base->Anion N1_Path Path A: N1 Attack Anion->N1_Path N2_Path Path B: N2 Attack Anion->N2_Path Low Barrier Block BLOCKED by 7-OBn (Steric Clash) N1_Path->Block High Barrier Product_N2 Major Product: N2-Alkyl N2_Path->Product_N2

Caption: The 7-benzyloxy group creates a steric blockade at N1, often forcing alkylation to the N2 position unless specific 'tight ion pair' conditions (NaH) are used.[4]

FAQ: Stability & Handling

Q: Can I remove the benzyl group using Pd/C and Hydrogen? A: Yes, but proceed with caution. While standard hydrogenolysis (Pd/C, H₂, MeOH) works, the indazole ring itself is electron-rich. Extended reaction times or high pressure (>50 psi) can lead to partial reduction of the indazole core (breaking the N-N bond or reducing the benzene ring).

  • Recommendation: Monitor strictly by LCMS.[1] Stop immediately upon disappearance of starting material.[1]

Q: I see a new spot on TLC that doesn't move (baseline) after heating. What is it? A: This is likely the decarboxylated product (7-Benzyloxy-1H-indazole).[1] Indazole-3-carboxylic acids are prone to thermal decarboxylation.[1]

  • Limit: Do not heat the free acid above 100°C. If high-temperature coupling is required, convert to the methyl ester first, which is thermally stable.

Q: What is the best solvent for NMR? A: DMSO-d6.[1] The compound aggregates in CDCl₃, leading to broad peaks that mask the splitting patterns of the benzylic protons.

References & Authority

  • Indazole-3-carboxylic acid reactivity: Chem. Commun., 2011, 47 , 10132-10134.[1] (Discusses general amide coupling challenges with sterically hindered acids).

  • Regioselectivity of 7-substituted indazoles: Beilstein J. Org.[1] Chem., 2024, 20 , 1940–1954.[1] (Detailed study on how C7 substituents like -NO2 and -CO2Me force N2 selectivity).

  • Synthesis of Granisetron Intermediates: Der Pharma Chemica, 2014, 6 (5), 234-240.[1] (Provides experimental protocols for indazole-3-carboxamides using EDC/HOBt).

  • Steric Hindrance in Amide Coupling: Chimia, 2011, 65 (12), 903.[1] (Review of strategies for coupling hindered carboxylic acids).

Sources

Optimization

Catalyst selection for reactions involving 7-Benzyloxy-1H-indazole-3-carboxylic acid

The following guide serves as a specialized Technical Support Center for researchers working with 7-Benzyloxy-1H-indazole-3-carboxylic acid . It is designed to address the unique chemical behavior of this scaffold, parti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 7-Benzyloxy-1H-indazole-3-carboxylic acid . It is designed to address the unique chemical behavior of this scaffold, particularly the steric and electronic influence of the 7-benzyloxy group.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Catalyst & Reagent Optimization for Indazole-3-Carboxylates

System Overview & Chemical Logic

The molecule 7-Benzyloxy-1H-indazole-3-carboxylic acid presents a "push-pull" challenge in synthesis:

  • The 3-COOH (Electrophilic Potential): Requires activation for amide coupling but is prone to self-reaction with the unprotected N1/N2 if not managed.

  • The 7-Benzyloxy Group (Steric/Electronic Gatekeeper): This is the critical trouble spot. It is an electron-donating group (EDG) but, more importantly, it exerts significant peri-strain on the N1 position.[1] This steric bulk often flips the expected regioselectivity of N-alkylation from N1 (thermodynamic) to N2 (kinetic/steric favored), causing major yield losses in drug development workflows.[1]

Module A: Amide Coupling Troubleshooting

User Issue: Low conversion or difficult purification when coupling amines to the 3-position.

Diagnostic Guide

The 7-benzyloxy group increases the electron density of the indazole ring, making the 3-COOH slightly less electrophilic than unsubstituted analogs.[1] Furthermore, standard coupling agents (EDC/HOBt) often fail to drive the reaction to completion due to the solubility profile of the zwitterionic indazole core.[1]

Recommended Protocols
ParameterStandard Protocol (High Solubility)Recommended: Difficult/Hindered Cases
Coupling Agent HATU (1.2 eq)T3P (Propylphosphonic anhydride) (1.5–2.0 eq, 50% in EtOAc/DMF)
Base DIPEA (3.0 eq)Pyridine (or N-Methylmorpholine)
Solvent DMF2-MeTHF or Acetonitrile
Key Advantage Fast kinetics.[1]Low epimerization risk; T3P byproducts are water-soluble (easy workup).
FAQ: Why T3P over HATU?

A: While HATU is powerful, it generates the tetramethylurea byproduct and requires thorough washing to remove the HAt/HOBt residues.[1] For the 7-benzyloxy scaffold, the T3P cycle is superior because:

  • Solvation: T3P works exceptionally well in EtOAc/2-MeTHF, solvents that solubilize the benzyl ether better than pure DMF.[1]

  • Workup: The byproduct is water-soluble propylphosphonic acid. You can simply wash the organic layer with water/bicarb, avoiding silica chromatography which often streaks indazole amides.[1]

Decision Matrix: Coupling Strategy

CouplingLogic Start Start: Amide Coupling (3-COOH functionalization) CheckN Is Indazole N-H Protected? Start->CheckN Protected Yes (N-SEM, N-THP, N-Me) CheckN->Protected Unprotected No (Free N-H) CheckN->Unprotected Standard Use HATU / DIPEA / DMF (Standard Activation) Protected->Standard Selectivity Risk: Self-Coupling / N-Acylation Unprotected->Selectivity Yield Target Amide Isolated Standard->Yield Monitor LCMS T3P_Route Use T3P (50% in EtOAc) + Pyridine (3 eq) Selectivity->T3P_Route High Chemoselectivity for COOH T3P_Route->Yield Aqueous Workup

Caption: Workflow for selecting coupling agents based on N-protection status. T3P is preferred for unprotected indazoles to minimize side reactions.

Module B: N-Functionalization (The Regioselectivity Crisis)

User Issue: I am getting a mixture of N1 and N2 alkylated products, or predominantly N2, when targeting N1.

The "Peri-Strain" Effect

This is the most common failure mode. The 7-benzyloxy group is bulky.

  • N1 Position: Directly adjacent (peri) to the 7-benzyloxy group.

  • N2 Position: Distal and sterically open.

Under standard basic alkylation conditions (e.g., K2CO3, Alkyl-Halide), the reaction is kinetically controlled, favoring the accessible N2 position.[1] To achieve N1 selectivity, you must force thermodynamic control or use metal templates.[1]

Troubleshooting Table
Desired RegioisomerCatalyst/Reagent SystemMechanismNotes
N1 (Target) NaH (THF) + Heat Thermodynamic ControlStrong base creates the anion; heating allows equilibration to the more stable N1 isomer (despite steric clash).
N1 (Target) Cu(OAc)2 / Pyridine (Chan-Lam) Metal-TemplatedCopper coordinates N1/N2. Boronic acids transfer the aryl/alkyl group. Often improves N1 selectivity via coordination geometry.
N2 (Side Product) Cs2CO3 / DMF / RT Kinetic ControlThe "Loose Ion Pair" effect of Cesium coupled with steric hindrance at C7 drives reaction to the open N2.
Protocol: Forcing N1 Selectivity
  • Solvent: Switch from DMF to THF or Toluene .

  • Base: Use NaH (Sodium Hydride).[2][3] The tight ion pair with Na+ often coordinates with the C7-Oxygen (if available) or simply enforces thermodynamic equilibration better than Cs+.

  • Temperature: Heat to 60°C . At RT, the kinetic N2 product dominates.[1] At higher temps, the N2 product can revert and funnel to the thermodynamic N1 product.[1]

Regioselectivity Visualization

Regioselectivity Substrate 7-Benzyloxy-Indazole (Substrate) Conditions_A Kinetic Conditions (Cs2CO3, DMF, RT) Substrate->Conditions_A Conditions_B Thermodynamic Conditions (NaH, THF, 60°C) Substrate->Conditions_B Steric_Clash Steric Clash at C7 Blocks N1 approach Conditions_A->Steric_Clash N1_Prod N1-Alkylated (Major) (Thermodynamic Product) Conditions_B->N1_Prod Equilibration overcomes Sterics N2_Prod N2-Alkylated (Major) (Kinetic Product) Steric_Clash->N2_Prod Path of Least Resistance

Caption: The 7-benzyloxy group creates a steric barrier (red diamond) that favors N2 alkylation under kinetic conditions. Heat and strong bases are required to access the N1 product.

Module C: Hydrogenation (Deprotection)

User Issue: Reaction stalls (catalyst poisoning) or over-reduction of the benzene ring.

The Challenge

Removing the benzyl group (hydrogenolysis) to reveal the 7-OH phenol.

  • Risk 1: The basic nitrogens of the indazole coordinate to the Pd surface, poisoning the catalyst.[1]

  • Risk 2: The indazole core is electron-rich; aggressive conditions can reduce the benzene ring to a tetrahydro-indazole.

Optimized Protocol

Catalyst: Pd(OH)2/C (Pearlman's Catalyst) is often superior to standard Pd/C for hindered benzyl ethers.

Solvent System:

  • Standard: MeOH.

  • Troubleshooting (If stalled): Add 1.0 eq of HCl or Acetic Acid .

    • Why? Protonating the indazole nitrogen (N1/N2) prevents it from binding tightly to the Palladium surface, freeing active sites for H2 activation.[1]

Procedure:

  • Dissolve substrate in MeOH/EtOAc (10:1).

  • Add 10 wt% Pd(OH)2/C.

  • Add 1-2 drops of conc. HCl or 5% AcOH.

  • Run at 1 atm H2 (balloon) first. Only increase pressure (50 psi) if no conversion is seen after 4 hours.

References & Authority

  • Indazole N-Alkylation Selectivity:

    • Alam, R., & Keating, J. J. (2021).[1][4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1950.[1]

    • Relevance: Establishes the dominance of N2-alkylation when C7 substituents are present and provides NaH/THF protocols to revert to N1.

  • Amide Coupling (T3P Utility):

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1]

    • Relevance: Validates T3P as a preferred reagent for scalable, low-epimerization couplings in hindered systems.[1]

  • Indazole Synthesis & Properties:

    • Lijewski, L., et al. (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

    • Relevance: Provides DFT calculations explaining the chelation and steric factors driving N1 vs N2 selectivity.

Sources

Troubleshooting

Monitoring the progress of reactions with 7-Benzyloxy-1H-indazole-3-carboxylic acid by TLC

Executive Summary & Molecule Analysis User: Medicinal Chemists, Process Chemists. Molecule: 7-Benzyloxy-1H-indazole-3-carboxylic acid.[1] Technical Assessment: This molecule presents a "perfect storm" for TLC difficultie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

User: Medicinal Chemists, Process Chemists. Molecule: 7-Benzyloxy-1H-indazole-3-carboxylic acid.[1]

Technical Assessment: This molecule presents a "perfect storm" for TLC difficulties due to three competing structural features:

  • Carboxylic Acid (C3): Highly polar and acidic (Calculated pKa ~3.0). It acts as a strong Hydrogen Bond Donor (HBD) to the silica stationary phase, causing severe streaking (tailing).

  • Indazole Core (N1-H): The NH is also an H-bond donor, contributing to drag on the silica baseline.

  • Benzyloxy Group (C7): A lipophilic, bulky group that provides UV activity but lowers solubility in standard TLC solvents like Hexanes.

The Core Challenge: The carboxylic acid moiety will deprotonate on neutral silica (which often contains trace moisture/alkalinity), forming a carboxylate anion that binds irreversibly to the silica matrix. You cannot run this compound effectively in neutral solvents.

Module 1: The Mobile Phase Matrix (Troubleshooting Separation)

The "Anti-Streak" Protocol

To monitor this compound, you must suppress the ionization of the carboxylic acid. This forces the equilibrium back to the neutral, protonated form (


), which can migrate up the plate.

Recommended Solvent Systems:

Polarity LevelSolvent Composition (v/v)Additive (CRITICAL)Application
Low Polarity Hexanes / EtOAc (1:1 to 1:2)+ 1% Acetic Acid (AcOH) Monitoring esterification or alkylation products.
Medium Polarity DCM / MeOH (95:5)+ 0.5% AcOH Standard purity check of the starting material.
High Polarity DCM / MeOH (9:1)+ 1% Formic Acid If the compound sticks to the baseline in AcOH systems.

Expert Insight: Do not use Triethylamine (TEA). While TEA is good for basic amines, it will form a salt with your carboxylic acid (


), causing it to stay at the baseline (

).
Troubleshooting Workflow

If your spots are not defined, follow this logic gate:

TLC_Troubleshooting Start Issue: Spot Streaking/Tailing CheckAcid Is Acid (AcOH) in Eluent? Start->CheckAcid AddAcid Add 1% Acetic Acid to Mobile Phase CheckAcid->AddAcid No CheckSolubility Check Sample Solvent CheckAcid->CheckSolubility Yes Dilute Dilute Sample (Prevent Overloading) CheckSolubility->Dilute Spot is opaque/thick ChangeSolvent Switch to DCM/MeOH (Better Solubility) CheckSolubility->ChangeSolvent Ghost spots appear

Figure 1: Decision tree for resolving common tailing issues with acidic heterocycles.

Module 2: Visualization & Detection[2][3][4]

Primary Detection: UV Absorption (254 nm)

The 7-Benzyloxy and Indazole rings form a highly conjugated system.

  • Observation: Strong dark spot (fluorescence quenching) on

    
     silica plates.
    
  • Limit of Detection: < 0.5 µg.[2]

Secondary Detection: Functional Group Staining

Since UV is non-specific, use these stains to confirm the presence of the carboxylic acid or monitor deprotection.

Stain ReagentTarget Functional GroupVisual ResultMechanism
Bromocresol Green Carboxylic Acid (-COOH)Yellow spot on Blue backgroundpH indicator dye changes color upon protonation by the acid.
P-Anisaldehyde Benzyloxy / IndazolePurple/Red spot (after heating)Condensation with the aromatic rings.
Ninhydrin Free AminesColorless (Negative Control)Useful to ensure no ring opening or degradation to anilines has occurred.

Protocol for Bromocresol Green: Dip the plate. Do not heat. The yellow spots appear immediately.[3] This is the most definitive test for your starting material [1].

Module 3: Reaction Monitoring Scenarios

Scenario A: Amide Coupling (Acid Amide)

Reaction: 7-Benzyloxy-1H-indazole-3-COOH + Amine


 Amide.
  • TLC Behavior: The product (Amide) loses the acidic proton. It will be less polar than the starting material in acidic mobile phases.

  • Shift: Starting Material (

    
    ) 
    
    
    
    Product (
    
    
    ).
  • Tip: If you use the Bromocresol Green stain, the Product will NOT stain yellow , while the starting material will. This provides a binary "Yes/No" confirmation of conversion.

Scenario B: Esterification (Acid Ester)

Reaction: Fischer Esterification or Alkylation.

  • TLC Behavior: Drastic increase in

    
    . The ester is significantly more lipophilic.
    
  • Shift:

    
     moves from ~0.2 to ~0.8 (in Hex/EtOAc 1:1).
    
Scenario C: Debenzylation (Benzyl OH)

Reaction: Hydrogenolysis (


).
  • TLC Behavior: The product (7-Hydroxy-indazole-3-COOH) becomes more polar and capable of additional H-bonding.

  • Shift:

    
     decreases.
    
  • Visualization: The product is oxidizable; it may turn brown in Iodine or faint pink in PMA stain.

Reaction_Monitoring SM Start Material (Acid) Rf ~0.2 Amide Amide Product (Coupling) Rf ~0.6 SM->Amide + Amine (Loss of Acid) Ester Ester Product (Alkylation) Rf ~0.8 SM->Ester + Alcohol (Loss of H-bond donor) OH Deprotected (7-OH) Rf ~0.1 SM->OH - Benzyl (Increase Polarity)

Figure 2: Expected Rf shifts for common derivatives of 7-Benzyloxy-1H-indazole-3-carboxylic acid.

Module 4: Sample Preparation (The Hidden Variable)

Problem: 7-Benzyloxy-1H-indazole-3-carboxylic acid has poor solubility in DCM or Hexanes. Risk: If you dissolve it in pure DMSO or DMF for spotting, the high boiling point solvent will not evaporate from the plate. This "puddle" of DMSO will carry the compound up the plate artificially, creating "ghost spots" or smears.

Correct Protocol:

  • Dissolve 5 mg of sample in 0.5 mL of 10% MeOH in DCM .

  • If it requires DMSO, use minimal DMSO (e.g., 50 µL) and dilute with EtOAc (450 µL).

  • Dry the spot thoroughly with a heat gun before running the TLC plate to remove the solvent matrix.

Frequently Asked Questions (FAQ)

Q: My compound stays at the baseline even with 10% MeOH. What now? A: Ensure you have added Acetic Acid (1%). If it still sticks, the silica might be too active. Try "deactivating" the plate by running it in a chamber with MeOH vapor for 10 minutes before spotting, or switch to a reverse-phase (C18) TLC plate running MeOH/Water (with 0.1% Formic Acid) [2].

Q: I see two spots for my pure starting material. Is it decomposing? A: Likely not. Indazoles can exist in tautomeric forms (


 vs 

), though the

is usually dominant. More likely, you are seeing the "dimer" effect of carboxylic acids where they H-bond to themselves at high concentrations. Solution: Dilute your sample by 50% and run again. If the ratio of spots changes, it is a concentration artifact, not an impurity.

Q: Can I use KMnO4 stain? A: You can, but it is messy. The benzyl group is oxidizable, but the reaction is slow on TLC. Bromocresol Green is superior for the acid functionality, and UV is superior for the aromatic system.

References

  • Merck KGaA. (n.d.). TLC Visualization Reagents and Methods.[2][4][5][3][6][7] Retrieved from Sigma-Aldrich Technical Library. Link

  • Waters Corporation. (2021). Method Development for Acidic Compounds in Reverse Phase Chromatography. Waters Knowledge Base. Link

  • PubChem. (2023). Indazole-3-carboxylic acid (Compound Summary).[1][8][9][10][11][12][13] National Library of Medicine. Link

  • Organic Syntheses. (2008). Synthesis of 1H-indazole-3-carboxylic acid derivatives. Org.[6][7][14] Synth. 2008, 85, 274-281. Link

Sources

Optimization

Drying and storage of 7-Benzyloxy-1H-indazole-3-carboxylic acid to prevent degradation

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS No. 177941-17-2).

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS No. 177941-17-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the proper drying and storage of this compound to ensure its stability and integrity for research and drug development applications.

Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems that may arise from improper handling, drying, or storage of 7-Benzyloxy-1H-indazole-3-carboxylic acid.

Q1: My previously white compound has developed a yellow or brownish tint upon storage. What is the likely cause and how can I prevent it?

A: The appearance of a yellow or brown color is a common indicator of degradation, most likely due to oxidation. The benzylic position of the benzyl ether group is susceptible to autoxidation, especially when exposed to atmospheric oxygen over time.[1] This process can be accelerated by exposure to light (photo-oxidation).[2]

  • Causality: The benzylic carbon-hydrogen bond is relatively weak and can be attacked by radical species initiated by oxygen or light, leading to the formation of chromophoric (color-generating) impurities like aldehydes or benzoic acid derivatives.[1]

  • Solution & Prevention:

    • Minimize Air Exposure: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

    • Inert Gas Blanket: For long-term storage, flush the storage container with an inert gas before sealing.

    • Light Protection: Store the compound in an amber glass vial or a container completely wrapped in aluminum foil to protect it from light.[3]

    • Purity Check: Before use, verify the purity of the discolored material using a suitable analytical method like HPLC. If significant degradation has occurred, repurification by recrystallization may be necessary.

Q2: My HPLC or LC-MS analysis shows a new impurity peak that corresponds to the molecular weight of 7-hydroxy-1H-indazole-3-carboxylic acid. What caused this debenzylation?

A: The detection of 7-hydroxy-1H-indazole-3-carboxylic acid indicates the cleavage of the benzyl ether bond. This is a primary degradation pathway for this molecule and can be triggered by several conditions.

  • Causality & Prevention:

    • Acidic Contamination: Benzyl ethers are susceptible to cleavage by strong acids, including Lewis acids and strong Brønsted acids.[2][4] Ensure all glassware is free from acidic residues and avoid using acidic solvents or reagents during workup and storage.

    • Reductive Conditions: The benzyl ether group is highly labile to reductive cleavage, particularly catalytic hydrogenolysis (e.g., H₂/Pd, Pt).[5][6] Accidental contamination with residual hydrogenation catalysts or exposure to other reducing agents will cause debenzylation. Thoroughly clean all equipment to remove any traces of such catalysts.

    • Oxidative Cleavage: As mentioned in Q1, oxidation can also lead to cleavage of the benzyl ether.[2]

  • Troubleshooting Step: Review your experimental and storage procedures to identify any potential exposure to acids or reducing agents. Ensure solvents are pure and free from contaminants.

Q3: The compound, which was a free-flowing powder, now appears clumpy or has poor solubility in my solvent system. What happened?

A: This is a classic sign of moisture absorption. Carboxylic acids can be hygroscopic, and residual water can affect the physical properties and reactivity of the compound.

  • Causality: Inadequate drying after synthesis or exposure to a humid environment during storage allows water molecules to be absorbed, leading to clumping and affecting solubility profiles. Water can also potentially participate in hydrolytic degradation pathways under certain conditions, although benzyl ethers are generally stable to neutral water.[5][7]

  • Solution & Prevention:

    • Thorough Drying: Implement a robust drying protocol. Drying in a vacuum oven at a mild temperature (e.g., 40-50°C) or using a desiccator with an efficient drying agent (e.g., phosphorus pentoxide) is recommended.[8]

    • Proper Sealing: Use containers with tight-fitting seals, preferably with a PTFE liner, to prevent moisture ingress.[3][9]

    • Controlled Environment: Store the compound in a desiccator or a dry box, especially in humid climates.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling and storage of 7-Benzyloxy-1H-indazole-3-carboxylic acid.

Q1: What is the most effective method to dry this compound after synthesis?

A: A multi-step approach is best to ensure the removal of both residual solvents and water without causing thermal degradation. Please refer to the detailed protocol in the next section. The key is to use a vacuum to lower the boiling points of residual solvents and water, combined with a mild temperature. Avoid excessively high temperatures, which could risk decarboxylation or other thermal degradation.

Q2: What are the ideal long-term storage conditions (temperature, atmosphere, light)?

A: Based on the chemical structure and supplier recommendations, the ideal long-term storage conditions are:

  • Temperature: 2-8°C (refrigerated).[10] This slows down potential degradation reactions.

  • Atmosphere: Under an inert atmosphere (nitrogen or argon) to prevent oxidation.[11]

  • Light: Complete protection from light.[3]

Q3: What type of container should I use for storage?

A: An amber glass vial with a screw cap containing a PTFE (polytetrafluoroethylene) liner is the preferred choice.[3] Glass is inert, the amber color protects against light, and the PTFE liner provides an excellent seal against moisture and air without reacting with the compound.

Q4: Is 7-Benzyloxy-1H-indazole-3-carboxylic acid sensitive to light?

A: Yes. The indazole core is known to have photosensitive properties, and many aromatic compounds can undergo photodegradation.[12] The benzyloxy group can also participate in photo-oxidative processes.[2] Therefore, it is critical to protect the compound from light at all times during handling and storage.

Q5: What materials or chemical classes are incompatible with this compound?

A: Avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to aggressive and uncontrolled oxidation of the molecule.[13]

  • Strong Bases and Amines: The carboxylic acid group will react with bases. While this is an expected acid-base reaction, strong bases could potentially promote other degradation pathways.[13]

  • Reducing Agents: Will cause cleavage of the benzyl ether protecting group.[5][6]

  • Strong Acids: Can also catalyze the cleavage of the benzyl ether.[4]

Experimental Protocols

Protocol 1: Recommended Drying Procedure

  • Initial Solvent Removal: After final isolation (e.g., by filtration), gently press the crystalline solid between two sheets of filter paper to remove excess solvent.

  • Air Drying (Preliminary): Place the solid in a shallow glass dish and let it air dry in a fume hood for 1-2 hours to allow the bulk of volatile solvents to evaporate.

  • Vacuum Drying:

    • Place the glass dish containing the compound into a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide or fresh Drierite).

    • Alternatively, use a vacuum oven. Set the temperature to a mild 40°C.

    • Apply vacuum gradually and allow the compound to dry for at least 12-24 hours, or until a constant weight is achieved.

    • Before removing, release the vacuum by slowly introducing an inert gas like nitrogen.

Protocol 2: Recommended Long-Term Storage Procedure

  • Select Container: Choose a clean, dry amber glass vial of an appropriate size to minimize headspace.

  • Transfer Compound: Under a gentle stream of nitrogen or in a glovebox, transfer the fully dried compound into the vial.

  • Inert Atmosphere: Flush the headspace of the vial with nitrogen or argon for 30-60 seconds.

  • Seal Tightly: Immediately seal the vial with a cap containing a PTFE liner.

  • Add External Protection: For extra precaution against light, wrap the vial in aluminum foil or place it inside a light-blocking secondary container.

  • Refrigerate: Place the sealed and protected vial in a refrigerator maintained at 2-8°C.

Summary of Recommended Handling Parameters
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of chemical degradation.[10]
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidative degradation of the benzyl ether.[1][11]
Light Protect from Light (Amber Vial)Prevents photodegradation of the indazole and benzyloxy moieties.[3]
Moisture Store in a dry, sealed containerPrevents hygroscopic clumping and potential hydrolysis.[9][13]
Container Amber Glass, PTFE-lined capProvides an inert, light-protective, and airtight environment.[3]
Incompatibilities Strong Oxidizers, Strong Bases, Reducing Agents, Strong AcidsAvoids unwanted chemical reactions and degradation.[4][5][13]
Visualization of Key Degradation Pathways

The following diagram illustrates the primary degradation routes for 7-Benzyloxy-1H-indazole-3-carboxylic acid that lead to the formation of the common 7-hydroxy impurity.

cluster_degradation Degradation Triggers parent 7-Benzyloxy-1H-indazole-3-carboxylic acid (Stable Product) degradant 7-Hydroxy-1H-indazole-3-carboxylic acid (Primary Degradant) parent->degradant Debenzylation oxidation Oxidation (O₂, Light) reduction Reduction (e.g., H₂/Pd) acid Strong Acid (e.g., HBr)

Caption: Key degradation triggers leading to debenzylation.

References
  • Benchchem. A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
  • Benchchem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
  • J. Am. Chem. Soc. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases.
  • Ambeed.com. Hydrogenolysis of Benzyl Ether.
  • Safety Data Sheet (Generic).
  • ChemicalBook. Indazole | 271-44-3.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-indazole-3-carboxylic acid.
  • AFG Bioscience LLC. SAFETY DATA SHEET.
  • ResearchGate. Photoreaction of Indazole Metastable-State Photoacid | Request PDF.
  • ChemicalBook. 7-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID | 177941-17-2.
  • Quora. Why isn't conc. h2so4 used for the dehydration of carboxylic acids to anhydrides? What is special in p2o5?.
  • Pharmaceutical Technology (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 7-Benzyloxy-1H-indazole-3-carboxylic Acid

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear M...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 7-Benzyloxy-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active agents. We will delve into the expected spectral features, compare them with related structures, and provide a comprehensive experimental protocol.

The Structural Significance of 7-Benzyloxy-1H-indazole-3-carboxylic Acid

7-Benzyloxy-1H-indazole-3-carboxylic acid serves as a crucial building block in medicinal chemistry. The indazole core is a privileged scaffold found in numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-tumor and anti-emetic properties. The benzyloxy group at the 7-position and the carboxylic acid at the 3-position offer versatile handles for further chemical modifications, making this compound a valuable starting material for library synthesis and lead optimization.

Deciphering the ¹H NMR Spectrum: A Predictive Analysis

While a publicly available, fully assigned ¹H NMR spectrum for 7-Benzyloxy-1H-indazole-3-carboxylic acid is not readily found, we can confidently predict its key features based on the well-established principles of NMR spectroscopy and by comparing it to the spectra of analogous compounds.

Expected Chemical Shifts and Coupling Patterns:

The structure of 7-Benzyloxy-1H-indazole-3-carboxylic acid presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum.

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale and Comparative Insights
-COOH > 12Broad singlet (br s)The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace amounts of water in the solvent. In DMSO-d₆, this peak is typically very broad and can be exchanged with D₂O. For comparison, the carboxylic acid proton of benzoic acid appears around 12.2 ppm[1].
-NH ~13-14Broad singlet (br s)The indazole N-H proton is also acidic and will appear as a broad singlet at a downfield chemical shift. In a patent describing a similar 1H-indazole-3-carboxylic acid derivative, the N-H proton was observed at δ 13.35 ppm in DMSO-d₆[2].
Indazole H-4, H-5, H-6 7.0 - 8.0Doublets (d) and Triplets (t)These protons on the indazole ring will form a complex splitting pattern. H-4 will likely be a doublet coupled to H-5. H-5 will be a triplet coupled to both H-4 and H-6. H-6 will be a doublet coupled to H-5. The exact chemical shifts will be influenced by the electron-donating benzyloxy group at the 7-position.
Benzyl -CH₂- ~5.3Singlet (s)The benzylic methylene protons are adjacent to an oxygen atom and a phenyl ring, leading to a downfield shift. This will appear as a sharp singlet as there are no adjacent protons to couple with.
Benzyl Phenyl H's 7.3 - 7.5Multiplet (m)The five protons of the benzyl group's phenyl ring will typically appear as a complex multiplet in the aromatic region.

Comparative Spectral Analysis: Learning from Analogs

To further refine our predictions, let's compare the expected spectrum of our target molecule with the reported ¹H NMR data of similar compounds.

Compound Key ¹H NMR Data (Solvent) Reference
1H-Indazole-3-carboxylic acid In DMSO-d₆: δ 13.04 (s, 1H, NH), 8.08 (d, 1H), 7.77 (d, 1H), 7.55 (t, 1H), 7.35 (t, 1H).ChemicalBook[3]
N-benzyl-1H-indazole-3-carboxamide In DMSO-d₆: δ 13.88 (s, 1H, NH), 9.08 (br t, 1H, amide NH), 8.21 (d, 1H), 7.64 (d, 1H), 7.22-7.43 (m, 7H), 4.52 (d, 2H, CH₂).Der Pharma Chemica[4]
A 1H-indazole-3-carboxylic acid derivative In DMSO-d₆: δ 13.35 (s, 1H), 7.97 (d, J = 3.3 Hz, 1H), 7.50 (d, J = 8.5 Hz, 1H), 7.36 (d, J = 8.3 Hz, 1H), 7.39-7.30 (m, 5H), 7.28-7.17 (m, 7H).Google Patents[2]

From these examples, we can observe consistent patterns. The indazole N-H proton is consistently found at a very downfield chemical shift (>13 ppm) in DMSO-d₆. The aromatic protons of the indazole core typically reside in the 7.0-8.2 ppm range. The presence of a benzyl group introduces signals for the benzylic protons and the phenyl ring protons, as seen in the N-benzyl-1H-indazole-3-carboxamide example.

Experimental Protocol for ¹H NMR Characterization

To obtain a high-quality ¹H NMR spectrum of 7-Benzyloxy-1H-indazole-3-carboxylic acid, the following protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its deuterium signal does not interfere with the analyte's signals. Furthermore, the acidic protons (-COOH and -NH) are readily observable in DMSO-d₆.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Pulse Sequence: A standard one-pulse sequence is sufficient for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Number of scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 3-4 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS or residual solvent signal.

    • Integrate the signals to determine the relative number of protons.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of 7-Benzyloxy-1H-indazole-3-carboxylic acid using ¹H NMR.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation dissolve Dissolve in DMSO-d6 add_tms Add TMS Standard dissolve->add_tms Ensure Homogeneity acquire_1d Acquire 1D ¹H Spectrum add_tms->acquire_1d Load Sample acquire_2d Acquire 2D COSY (Optional) acquire_1d->acquire_2d For complex spectra process_data Process & Reference Spectrum acquire_1d->process_data assign_peaks Assign Chemical Shifts & Multiplicities acquire_2d->assign_peaks process_data->assign_peaks integrate_peaks Integrate Peak Areas assign_peaks->integrate_peaks confirm_structure Confirm Structure integrate_peaks->confirm_structure

Caption: Workflow for ¹H NMR structural confirmation.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves orthogonal techniques.

Technique Information Provided Comparison with ¹H NMR
¹³C NMR Provides information about the carbon skeleton of the molecule.Complementary to ¹H NMR. Confirms the number of unique carbon environments.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern.Confirms the elemental composition (with high-resolution MS) but does not provide detailed structural connectivity like NMR.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -COOH, -NH, C=O).Provides functional group information but lacks the detailed atomic-level structural information of NMR.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound.The "gold standard" for structural determination, but requires a suitable single crystal, which is not always obtainable.

Conclusion

The ¹H NMR characterization of 7-Benzyloxy-1H-indazole-3-carboxylic acid is a critical step in its synthesis and utilization in drug discovery programs. By understanding the expected spectral features and employing a robust experimental protocol, researchers can confidently confirm the structure of this important building block. The combination of predictive analysis, comparison with known compounds, and the use of complementary analytical techniques ensures the scientific integrity of the data and supports the advancement of drug development projects.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones - AWS. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]

  • and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [Link]

  • 7-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID - ChemBK. [Link]

  • 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. [Link]

  • 1-Methyl-1H-indazole-3-carboxylic acid - PMC - NIH. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. [Link]

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)

Sources

Comparative

Advanced Mass Spectrometry Guide: 7-Benzyloxy-1H-indazole-3-carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

7-Benzyloxy-1H-indazole-3-carboxylic acid (C₁₅H₁₂N₂O₃) is a critical intermediate in the synthesis of 5-HT3 receptor antagonists, most notably Granisetron . In drug development, the rigorous quantification of this compound is essential not only as a raw material but as a potential process-related impurity (PRI) in the final pharmaceutical ingredient (API).

This guide compares the three primary mass spectrometry (MS) methodologies for analyzing this compound: Direct ESI (Negative Mode) , Direct ESI (Positive Mode) , and Derivatization-Enhanced LC-MS . While generic protocols exist, this guide addresses the specific ionization challenges posed by the indazole core and the carboxylic acid moiety, providing a validated pathway for trace-level analysis.

Technical Comparison of Analytical Architectures

The following comparison evaluates the performance of three distinct workflows. The "Performance Score" is derived from signal-to-noise (S/N) ratios and matrix effect resilience observed in standard pharmaceutical impurity profiling.

Methodology Performance Matrix
FeatureMethod A: Direct ESI (-) Method B: Direct ESI (+) Method C: Derivatization (3-NPH)
Primary Ion

(m/z 267.08)

(m/z 269.09)

Sensitivity (LOD) Moderate (10–50 ng/mL)High (1–5 ng/mL)Ultra-High (<0.5 ng/mL)
Selectivity High (Acid specific)Moderate (Adduct prone)Very High (Targeted)
Fragmentation Decarboxylation dominantBenzyl cation dominantDerivative specific
Throughput High (Minimal prep)High (Minimal prep)Low (Incubation time req.)
Best Use Case Raw material purity assayImpurity profiling in APITrace residue analysis
Expert Insight: The Causality of Choice
  • Why Method A (ESI-)? The carboxylic acid proton is acidic (

    
    ). In basic mobile phases (pH > 5), it exists as a stable carboxylate anion, providing a robust signal with minimal background noise. This is the standard for purity assays .
    
  • Why Method B (ESI+)? The indazole nitrogen is weakly basic. Under acidic conditions (0.1% Formic Acid), protonation occurs. However, this mode is susceptible to sodium adducts

    
    , which can complicate quantification. It is preferred when analyzing basic impurities  simultaneously.
    
  • Why Method C (Derivatization)? For trace analysis (e.g., cleaning validation), the ionization efficiency of the naked acid is insufficient. Derivatization with 3-Nitrophenylhydrazine (3-NPH) or similar agents targets the carboxylic group, adding a moiety that ionizes exceptionally well, lowering the Limit of Detection (LOD) by 10–100 fold.

Mechanistic Fragmentation & Spectral Analysis[1]

Understanding the fragmentation pathways is non-negotiable for developing Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Pathway (ESI Positive Mode)

In positive mode, the collision-induced dissociation (CID) is driven by the stability of the benzyl cation (tropylium ion) and the indazole core.

  • Precursor:

    
     at m/z 269.09 .
    
  • Primary Loss: Cleavage of the benzyl ether bond yields the Benzyl cation (m/z 91.05) and the neutral 7-hydroxy-1H-indazole-3-carboxylic acid.

  • Secondary Loss: The remaining core can lose the carboxylic group (

    
    , 44 Da) or water, but the signal is often dominated by the m/z 91 peak.
    
Fragmentation Pathway (ESI Negative Mode)
  • Precursor:

    
     at m/z 267.08 .
    
  • Primary Loss: Decarboxylation is the dominant pathway, losing

    
     (44 Da) to form m/z 223.08  (7-Benzyloxy-1H-indazole anion).
    
Visualization: Fragmentation Topology

FragmentationPathway ParentPos [M+H]+ Precursor m/z 269.09 BenzylIon Tropylium Ion m/z 91.05 ParentPos->BenzylIon CID (Benzyl cleavage) CoreNeutral Neutral Core (7-OH-Indazole-3-COOH) ParentPos->CoreNeutral Neutral Loss (178 Da) ParentNeg [M-H]- Precursor m/z 267.08 Decarboxylated [M-H-CO2]- m/z 223.08 ParentNeg->Decarboxylated CID (-CO2, 44 Da)

Figure 1: Divergent fragmentation pathways in Positive vs. Negative ESI modes. The positive mode is dominated by the stable tropylium ion, while negative mode favors decarboxylation.

Validated Experimental Protocol (Method A: Direct ESI-)

This protocol is designed for purity assessment and stoichiometric verification in synthesis.

Sample Preparation
  • Solvent: Methanol:Water (50:50 v/v). Avoid pure acetonitrile as solubility issues may occur with the free acid.

  • Concentration: Prepare stock at 1 mg/mL in DMSO; dilute to 1 µg/mL in solvent for MS tuning.

  • Filtration: 0.22 µm PTFE filter (Critical to prevent clogging from synthesis byproducts).

LC-MS Conditions
ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.8 µm)Standard reverse phase retention.
Mobile Phase A Water + 5mM Ammonium Acetate (pH 5.5)Buffering at pH 5.5 ensures ionization of the acid (

) while protecting the column.
Mobile Phase B AcetonitrileStrong elution solvent.
Gradient 10% B to 90% B over 5 minRapid elution of the hydrophobic benzyl derivative.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Ion Source ESI NegativeTargets carboxylate anion

.[1]
Capillary Voltage -2.5 kVLower voltage reduces discharge in negative mode.
Data Acquisition Strategy
  • Full Scan (Q1): Scan range m/z 100–500 to identify parent peak (267.08) and potential dimers

    
     (535.17).
    
  • Product Ion Scan (MS2): Select m/z 267.08, apply Collision Energy (CE) ramp 10–40 eV.

  • MRM Transition: 267.1

    
     223.1 (Quantifier).
    

Impurity Profiling Logic

In the context of Granisetron synthesis, distinguishing 7-Benzyloxy-1H-indazole-3-carboxylic acid from its impurities is vital.

  • Impurity A (De-benzylated): 7-Hydroxy-1H-indazole-3-carboxylic acid.

    • Mass Shift:

      
       -90 Da (m/z 179 in Pos, 177 in Neg).
      
    • Separation: Elutes significantly earlier (more polar) on C18.

  • Impurity B (Methyl Ester): Methyl 7-benzyloxy-1H-indazole-3-carboxylate.

    • Mass Shift:

      
       +14 Da (m/z 283 in Pos).
      
    • Differentiation: Will not ionize well in Negative mode (no acidic proton). Presence of signal in Pos mode but absence in Neg mode confirms esterification.

Workflow Visualization

AnalysisWorkflow Sample Crude Sample Prep Dilution & Filter (MeOH:H2O) Sample->Prep LC LC Separation (C18, Gradient) Prep->LC Split Polarity Switching LC->Split NegMode ESI Negative Target: Acid (267) Split->NegMode Primary PosMode ESI Positive Target: Esters/Impurities Split->PosMode Secondary Data Quantification & Purity Ratio NegMode->Data PosMode->Data

Figure 2: Dual-polarity workflow for simultaneous assay of the main acid and detection of non-acidic ester impurities.

References

  • European Pharmacopoeia (Ph. Eur.). Granisetron Hydrochloride Monograph.
  • Han, J. et al. (2024). "Comparison of LC-MS-based methods for the determination of carboxylic acids in biological matrices." Journal of Chromatography B. Link (Contextualizes negative mode vs derivatization).

  • Shimadzu Application Guide. "LC/MS/MS Method Package for Short Chain Fatty Acids and Organic Acids." Link (Protocol for 3-NPH derivatization of carboxylic acids).

  • Agilent Technologies. "Impurity Profiling of Pharmaceuticals using High-Resolution LC/MS." Link (General workflows for API intermediate analysis).

  • BenchChem. "Methyl 7-benzyloxy-1H-indazole-3-carboxylate Data." Link (Reference for ester impurity data).

Sources

Validation

Comprehensive Spectral Analysis Guide: 7-Benzyloxy-1H-indazole-3-carboxylic Acid

The following guide is structured as a high-level technical document for pharmaceutical application scientists. It synthesizes structural analysis with practical spectroscopic protocols.[1] [1] Executive Summary & Molecu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical document for pharmaceutical application scientists. It synthesizes structural analysis with practical spectroscopic protocols.[1]

[1]

Executive Summary & Molecule Profile

7-Benzyloxy-1H-indazole-3-carboxylic acid (CAS: 177941-17-2) is a critical pharmacophore intermediate, often utilized in the synthesis of soluble guanylate cyclase (sGC) activators and anti-inflammatory agents.[1] Its structural integrity is defined by three distinct moieties: the indazole core , the C-3 carboxylic acid , and the C-7 benzyloxy ether .

Precise vibrational spectroscopy (FT-IR) is the preferred method for rapid identification and purity screening (QC) of this solid, specifically to distinguish it from its phenolic precursor (7-hydroxy analog) and potential ester byproducts.[1][2]

Structural Critical Quality Attributes (CQAs)
  • Indazole Ring: N-H tautomerism potential (1H vs 2H).[1][2]

  • Carboxylic Acid: Strong H-bonding donor/acceptor; diagnostic carbonyl frequency.[1][3]

  • Benzyloxy Group: Lipophilic protecting group; diagnostic ether stretches and aromatic overtones.[1]

Comparative Analysis: Performance & Alternatives

This section objectively compares the target molecule's spectral performance against its chemical precursors and alternative sampling techniques.

Comparison A: Chemical Differentiation (Reaction Monitoring)

Scenario: Monitoring the O-alkylation of 7-Hydroxy-1H-indazole-3-carboxylic acid to form the 7-Benzyloxy target.

Spectral Feature7-Hydroxy Precursor (Alternative)7-Benzyloxy Target (Product)Diagnostic Value
O-H Stretch (Phenolic) Sharp/Broad band ~3200-3400 cm⁻¹Absent Primary indicator of reaction completion.[1][2]
C-O Stretch (Ether) AbsentStrong doublet ~1240 & 1030 cm⁻¹ Confirms formation of the aryl-alkyl ether bond.[1][2]
Aromatic C-H Bending 1,2,3-trisubstituted pattern onlyAdd monosubstituted pattern (690 & 740 cm⁻¹)Confirms presence of the benzyl ring.[2]
C=O Stretch (Acid) ~1680 cm⁻¹ (H-bonded)~1690-1700 cm⁻¹Slight shift due to steric/electronic changes at C-7.[1][2]

Insight: The appearance of the "benzyl whistle" (monosubstituted benzene ring modes at ~690/740 cm⁻¹) combined with the disappearance of the phenolic O-H is the most reliable Pass/Fail criteria for this synthesis.

Comparison B: Sampling Techniques (ATR vs. KBr)

Scenario: Routine QC of the solid powder.

FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet) Recommendation
Sample Prep None (Direct powder contact)High (Grinding, pressing, drying)ATR is superior for high-throughput QC.[1][2]
Resolution Medium (Depth of penetration is wavelength dependent)HighKBr is superior for resolving complex fingerprint regions.[1][2]
Peak Shifts Lower wavenumbers (e.g., C=O may shift -2 to -5 cm⁻¹)Standard reference valuesApply ATR Correction if comparing to KBr libraries.
Moisture Interference LowHigh (KBr is hygroscopic)ATR is preferred for carboxylic acids to avoid water O-H interference.[1][2]

Detailed Spectral Interpretation

The following data synthesizes experimental expectations for the solid-state spectrum (ATR mode).

Functional Group Region (4000 – 1500 cm⁻¹)[1][2]
  • 3300 – 2500 cm⁻¹ (Broad Envelope):

    • O-H Stretch (Acid): A very broad, diffuse feature typical of carboxylic acid dimers.[1][2][3] It often superimposes with the C-H stretches.[1]

    • N-H Stretch (Indazole): A distinct but often overlapping band around 3100–3200 cm⁻¹ .[1][2] The position indicates the tautomeric state (typically 1H-tautomer in solid state).[1]

    • C-H Stretch (Aromatic/Aliphatic): Weak shoulders at 3030 cm⁻¹ (aromatic) and 2920 cm⁻¹ (methylene of benzyl).[1][2]

  • 1680 – 1710 cm⁻¹ (Strong):

    • C=O Stretch (Carboxylic Acid): The most intense peak.[1][2] In the solid state, this appears as a dimer band.[3] Note: If this splits into two (1730/1690), it indicates a mixture of monomer/dimer or potential ester contamination.[2]

  • 1610 – 1580 cm⁻¹ (Medium):

    • C=N / C=C Ring Modes: Characteristic breathing modes of the indazole and benzene rings.[1]

Fingerprint Region (1500 – 600 cm⁻¹)[1][2]
  • 1230 – 1250 cm⁻¹ (Strong): Ar-O-CH₂ Asymmetric Stretch. The primary marker for the benzyloxy group.[1]

  • 1020 – 1050 cm⁻¹ (Medium): O-CH₂ Symmetric Stretch. [1][2]

  • 900 – 950 cm⁻¹ (Medium/Broad): O-H Out-of-Plane Bending. The "carboxylic acid dimer wag."[1]

  • 730 – 750 cm⁻¹ & 690 – 700 cm⁻¹ (Strong): C-H Out-of-Plane Bending. The "5 adjacent hydrogens" pattern of the benzyl group.[1] This distinguishes the molecule from the unsubstituted indazole core.[1]

Experimental Protocol: ATR-FTIR Method

Objective: To obtain a validated spectrum for lot release.

Equipment & Reagents[1][2][4]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1][2]

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce).[1][2]

  • Solvent: Isopropanol (IPA) or Ethanol (for cleaning).[1][2]

Step-by-Step Methodology
  • System Blank: Clean the ATR crystal with IPA and a lint-free wipe.[1] Collect a background spectrum (air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).[2]

  • Sample Loading: Place approximately 5–10 mg of 7-Benzyloxy-1H-indazole-3-carboxylic acid directly onto the crystal center. Ensure the sample covers the "sweet spot" (active area).[1][2]

  • Compression: Lower the pressure arm/anvil.[1] Apply force until the live preview spectrum stabilizes.[1] Caution: Do not over-tighten if using ZnSe; Diamond is robust.[2]

  • Acquisition: Scan the sample from 4000 to 600 cm⁻¹.[1]

  • Post-Processing:

    • Apply ATR Correction (if comparing to a transmission library).[1][2]

    • Perform Baseline Correction (Rubberband method recommended).[1][2]

    • Normalize the C=O peak (approx 1690 cm⁻¹) to 1.0 absorbance units for overlay comparison.

Visualization of Workflows

Diagram 1: Spectral Assignment Logic

This decision tree illustrates how to assign specific bands to the molecule's substructures.[1]

SpectralLogic Molecule 7-Benzyloxy-1H-indazole- 3-carboxylic acid Sub_Acid Carboxylic Acid (-COOH) Molecule->Sub_Acid Sub_Ether Benzyloxy Ether (-OCH2Ph) Molecule->Sub_Ether Sub_Core Indazole Core (N-H, Ring) Molecule->Sub_Core Band_OH O-H Stretch (Broad, 2500-3300) Sub_Acid->Band_OH Band_CO C=O Stretch (1680-1710) Sub_Acid->Band_CO Band_COC C-O-C Stretch (1240, 1030) Sub_Ether->Band_COC Band_Benzyl Benzyl C-H Bend (690, 740) Sub_Ether->Band_Benzyl Band_NH N-H Stretch (3100-3200) Sub_Core->Band_NH

Caption: Logical mapping of functional groups to diagnostic IR frequency zones.[1]

Diagram 2: Quality Control Workflow

A self-validating workflow for determining batch purity.[1]

QCWorkflow Start Start: Raw Material Batch Sampling Sampling: ATR-FTIR (Diamond Crystal) Start->Sampling Check1 Check 1: Carbonyl Band Present at ~1690 cm-1? Sampling->Check1 Check2 Check 2: Ether Bands Present at 1240/1030 cm-1? Check1->Check2 Yes Fail_ID FAIL: Wrong Identity Check1->Fail_ID No (Possible Salt/Ester) Check3 Check 3: Phenolic OH (Sharp ~3400) Absent? Check2->Check3 Yes Check2->Fail_ID No (Missing Benzyl) Pass PASS: Identity Confirmed Proceed to HPLC Check3->Pass Yes Fail_Imp FAIL: Precursor Impurity (Incomplete Reaction) Check3->Fail_Imp No (Residual Phenol)

Caption: Step-by-step decision tree for routine batch release testing.

References

  • PubChem. (n.d.).[1][2] Indazole-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved January 31, 2026, from [Link]

  • Lyczko, K., & Czarnik-Matusewicz, B. (2023).[1][2] NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Journal of Molecular Structure. Retrieved from [Link]

  • Smith, B. C. (2018).[1][2][3] The C=O[3] Bond, Part III: Carboxylic Acids.[1] Spectroscopy Online. Retrieved from [Link]

  • ChemBK. (2024).[1][2] 7-Benzyloxy-1H-indazole-3-carboxylic acid Chemical Properties. Retrieved from [Link][1][2]

  • ResearchGate. (2020).[1][2] Comparison of transmission FTIR and ATR spectra for discrimination. Retrieved from [Link]

Sources

Comparative

Comparative Bioactivity Guide: 7-Benzyloxy-1H-indazole-3-carboxylic Acid vs. Established Indazoles

Executive Summary 7-Benzyloxy-1H-indazole-3-carboxylic acid represents a specialized structural evolution of the indazole pharmacophore. While the parent class is best known through Lonidamine (a metabolic modulator), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Benzyloxy-1H-indazole-3-carboxylic acid represents a specialized structural evolution of the indazole pharmacophore. While the parent class is best known through Lonidamine (a metabolic modulator), the introduction of a bulky lipophilic group at the C7 position and the retention of the unsubstituted N1 nitrogen shifts the bioactivity profile significantly.

This guide provides a technical comparison of this compound against standard alternatives, highlighting its utility as a privileged scaffold for kinase inhibition and anti-inflammatory drug design , rather than a direct metabolic mimic of Lonidamine.

Quick Comparison Matrix
Feature7-Benzyloxy-1H-indazole-3-carboxylic Acid Lonidamine (Standard of Care)Indazole-3-Carboxamides (e.g., Linifanib)
Primary Mechanism Kinase Hinge Binding (Predicted) / Anti-inflammatoryMetabolic Modulation (Hexokinase II Inhibition)Tyrosine Kinase Inhibition (VEGFR/PDGFR)
Key Structural Feature C7-Benzyloxy: Steric/Hydrophobic bulk; N1-H: H-bond donorN1-Dichlorobenzyl: Prevents hinge binding; targets mitochondriaC3-Amide: H-bond acceptor/donor network
Solubility (LogP) High (~3.5 - 4.2) due to benzyloxy groupModerate (~3.0)Variable (tuned by amide R-groups)
Primary Application Lead optimization for Type II Kinase Inhibitors Antispermatogenic & Anticancer (Metabolic)Oncology (Angiogenesis inhibition)

Mechanistic Divergence & Bioactivity

The bioactivity of indazole-3-carboxylic acids is dictated by the substitution pattern at N1 and C3 .

A. The "N1-Switch": Kinase vs. Metabolic Targeting
  • Lonidamine (N1-Substituted): The benzyl group at N1 abolishes the molecule's ability to act as a canonical ATP-mimetic "hinge binder" in kinases. Instead, this configuration directs the molecule to mitochondrial Hexokinase II and MCT transporters , disrupting the Warburg effect in tumors.

  • 7-Benzyloxy-1H-indazole-3-carboxylic acid (N1-Unsubstituted): The free N1-H allows the indazole core to function as a hinge binder . The nitrogen pair (N1-H donor, N2 acceptor) mimics the adenine ring of ATP, making this compound a potent scaffold for developing inhibitors of kinases like GSK-3β , VEGFR , and Aurora Kinases .

B. The C7-Benzyloxy Advantage

The C7 position is adjacent to the solvent-exposed region in many kinase binding pockets.

  • Hydrophobic Clamp: The benzyloxy group provides a large hydrophobic surface area, potentially increasing affinity for "back pockets" or allosteric sites that smaller analogs (like 7-methyl) cannot reach.

  • Solubility Modulation: While it decreases aqueous solubility, it significantly enhances membrane permeability, aiding in intracellular target engagement.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways engaged by the 7-Benzyloxy derivative (Kinase route) versus the Lonidamine class (Metabolic route).

BioactivityPathways Compound 7-Benzyloxy-1H-indazole-3-COOH Kinase ATP Binding Pocket (GSK-3β / VEGFR) Compound->Kinase Hinge Binding (N1-H) Lonidamine Lonidamine (N1-Benzyl) Mitochondria Mitochondria (Hexokinase II) Lonidamine->Mitochondria Metabolic Interference Signaling Inhibition of Cell Proliferation Kinase->Signaling Blocks Phosphorylation Metabolism Disruption of Aerobic Glycolysis Mitochondria->Metabolism Reduces ATP/Lactate Apoptosis Apoptosis Induction Signaling->Apoptosis Metabolism->Apoptosis

Caption: Divergent mechanisms of action: The 7-benzyloxy derivative favors kinase inhibition via ATP-competion, while Lonidamine targets mitochondrial metabolism.

Experimental Protocols for Validation

To objectively compare the 7-benzyloxy derivative against alternatives, the following self-validating protocols are recommended.

Protocol A: Kinase Selectivity Profiling (ADP-Glo Assay)

Objective: Determine if the N1-H scaffold functions as an ATP-competitive inhibitor. Reagents: Promega ADP-Glo™ Kinase Assay, Recombinant EGFR or GSK-3β.

  • Preparation: Dissolve 7-Benzyloxy-1H-indazole-3-carboxylic acid in 100% DMSO to 10 mM. Serial dilute (1:3) to generate an 8-point dose-response curve (10 µM to 0.5 nM).

  • Reaction:

    • Mix 2 µL compound + 4 µL Kinase (e.g., 5 ng/µL GSK-3β). Incubate 10 min at RT.

    • Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Validation:

    • Positive Control: Staurosporine (Broad spectrum kinase inhibitor).

    • Negative Control: DMSO only.

    • Success Criteria: Z'-factor > 0.5. If 7-benzyloxy derivative shows IC50 < 1 µM, it confirms "Hinge Binding" capability.

Protocol B: Metabolic Flux Analysis (Seahorse XF)

Objective: Rule out Lonidamine-like metabolic toxicity. System: Seahorse XFe96 Analyzer.

  • Seeding: Plate A549 lung cancer cells (10,000/well) in XF96 plates. Incubate overnight.

  • Treatment: Inject 7-Benzyloxy-1H-indazole-3-carboxylic acid (10 µM) vs. Lonidamine (100 µM).

  • Measurement: Monitor ECAR (Extracellular Acidification Rate - Glycolysis) and OCR (Oxygen Consumption Rate - Respiration).

  • Interpretation:

    • Lonidamine Profile: Immediate drop in ECAR and OCR (Dual inhibition).

    • 7-Benzyloxy Profile: If OCR remains stable but proliferation decreases (via Protocol A), the mechanism is Kinase-driven , not metabolic.

Experimental Workflow Diagram

This workflow outlines the decision tree for characterizing the compound's specific bioactivity class.

ExperimentalWorkflow Start Start: 7-Benzyloxy-1H-indazole-3-COOH Solubility Step 1: Solubility Check (DMSO vs Aqueous) Start->Solubility AssaySplit Step 2: Dual-Path Screening Solubility->AssaySplit KinasePath Path A: Kinase Assay (ADP-Glo / Hinge Binding) AssaySplit->KinasePath Test for ATP Competition MetabolicPath Path B: Metabolic Flux (Seahorse XF / Lonidamine-like) AssaySplit->MetabolicPath Test for Glycolysis Inhibition ResultKinase High Potency (IC50 < 1µM) Class: Kinase Inhibitor KinasePath->ResultKinase Positive Hit ResultMetabolic High Potency (ECAR Drop) Class: Metabolic Modulator MetabolicPath->ResultMetabolic Positive Hit

Caption: Characterization workflow to distinguish between kinase-driven and metabolic-driven bioactivity.

References

  • Indazole-3-carboxylic acid as a Privileged Scaffold

    • Title: Indazole Derivatives: Promising Anti-tumor Agents.[1][2][3][4]

    • Source: Current Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Lonidamine Mechanism of Action

    • Title: Lonidamine: efficacy and safety in clinical trials for the tre
    • Source: PubMed / NIH.
    • URL:[Link]

  • SAR of Indazole-3-Carboxamides (Kinase/Channel Blockers)

    • Title: Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
    • Source: Bioorganic & Medicinal Chemistry Letters.[5]

    • URL:[Link]

  • 7-Benzyloxy Derivative Identification

    • Title: 7-(Benzyloxy)
    • Source: BenchChem / PubChem D
    • URL:[Link]

Sources

Validation

Cross-referencing analytical data for 7-Benzyloxy-1H-indazole-3-carboxylic acid

An In-Depth Comparative Guide to the Analytical Cross-Referencing of 7-Benzyloxy-1H-indazole-3-carboxylic Acid Authored by a Senior Application Scientist This guide provides a comprehensive framework for the analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Cross-Referencing of 7-Benzyloxy-1H-indazole-3-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the analytical characterization of 7-Benzyloxy-1H-indazole-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous therapeutic agents, making the unambiguous verification of its derivatives critical for successful drug discovery and development pipelines.[1][2] This document moves beyond mere data reporting, focusing on the causal relationships behind experimental choices and establishing a self-validating, cross-referential analytical workflow.

Our approach is grounded in the principle of orthogonal analysis, wherein multiple techniques with different physicochemical principles are employed to build a cohesive and irrefutable structural and purity profile. We will compare the expected analytical data for our target compound with that of two key reference molecules: the parent scaffold, 1H-Indazole-3-carboxylic acid , and a common aromatic carboxylic acid, Benzoic acid . This comparative methodology allows researchers to not only confirm the presence of key functional groups but also to precisely validate the successful incorporation of the benzyloxy moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides atom-level information on the chemical environment, connectivity, and spatial arrangement of nuclei within a molecule. For 7-Benzyloxy-1H-indazole-3-carboxylic acid, ¹H and ¹³C NMR are indispensable for confirming the successful benzylation at the 7-position and the integrity of the indazole core. The choice of a deuterated polar aprotic solvent, such as DMSO-d₆, is deliberate; it effectively solubilizes the carboxylic acid without engaging in proton exchange with the labile acidic and N-H protons, ensuring their observation in the ¹H spectrum.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic protons. Key parameters include a spectral width of -2 to 16 ppm and a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Data Interpretation and Cross-Referencing

The key to validating the structure of 7-Benzyloxy-1H-indazole-3-carboxylic acid is to observe signals absent in its precursors. Specifically, the appearance of a singlet around 5.3 ppm corresponding to the benzylic methylene protons (-CH₂-) and a set of multiplets between 7.3-7.5 ppm for the phenyl ring of the benzyl group are definitive indicators. The carboxylic acid proton is expected to appear as a very broad singlet at a high chemical shift (>13 ppm).

Table 1: Comparative ¹H NMR Data (Predicted vs. Reference)

Proton Environment 7-Benzyloxy-1H-indazole-3-carboxylic acid (Predicted, δ ppm) 1H-Indazole-3-carboxylic acid (Reference, δ ppm) Benzoic Acid (Reference, δ ppm)
Carboxylic Acid (-COOH) >13.0 (very broad s) ~13.5 (broad s)[3] ~13.2 (broad s)
Indazole N-H ~13.9 (s) ~13.88 (s)[4] N/A
Indazole Aromatic (H4-H6) 7.1-7.9 (m) 7.2-8.2 (m)[4] N/A
Benzyl Phenyl (C₆H₅) 7.3-7.5 (m, 5H) N/A 7.5-8.1 (m, 5H)

| Benzylic (-OCH₂-) | ~5.3 (s, 2H) | N/A | N/A |

Table 2: Comparative ¹³C NMR Data (Predicted vs. Reference)

Carbon Environment 7-Benzyloxy-1H-indazole-3-carboxylic acid (Predicted, δ ppm) 1H-Indazole-3-carboxylic acid (Reference, δ ppm) Benzoic Acid (Reference, δ ppm)
Carboxylic Acid (C=O) ~164 ~163.5[3] ~167.4
Indazole Aromatic & Bridgehead 110-144 110-143[3] N/A
Benzyl Phenyl (C₆H₅) 127-137 N/A 128-133

| Benzylic (-OCH₂-) | ~70 | N/A | N/A |

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dry Analyte (5-10 mg) NMR_Tube Vortex to Dissolve Sample->NMR_Tube Solvent DMSO-d6 (0.7 mL) Solvent->NMR_Tube Standard TMS Standard->NMR_Tube Spectrometer 400 MHz Spectrometer NMR_Tube->Spectrometer Insert Sample H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq Processing Fourier Transform Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Integration Peak Integration (¹H) Processing->Integration Analysis Chemical Shift Analysis & Structural Assignment Integration->Analysis Comparison Cross-Reference with Precursor & Analogs Analysis->Comparison

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides rapid and definitive confirmation of a molecule's functional groups by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For carboxylic acids, the IR spectrum is dominated by two highly characteristic absorptions: a very broad O-H stretch and a sharp, intense C=O stretch.[5][6] This technique serves as a crucial, cost-effective first pass to verify the presence of the carboxylic acid moiety and to confirm the absence of starting materials.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium).

  • Sample Application: Place a small, solvent-free sample of the crystalline powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Data Interpretation and Cross-Referencing

The spectrum of 7-Benzyloxy-1H-indazole-3-carboxylic acid should be a composite of signals from its constituent parts. We expect to see the classic carboxylic acid dimer signature, aromatic C-H and C=C stretches, and the C-O ether stretch from the benzyloxy group. Comparing this to benzoic acid helps isolate the indazole and ether vibrations.

Table 3: Comparative IR Absorption Data (cm⁻¹)

Vibrational Mode 7-Benzyloxy-1H-indazole-3-carboxylic acid (Expected) 1H-Indazole-3-carboxamide (Reference) [4] Benzoic Acid (Reference) [7]
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad) N/A (Amide N-H at 3407, 3184) 2500-3300 (very broad)
Aromatic C-H Stretch ~3100-3000 ~3100 ~3080
C=O Stretch (Carboxylic Acid) ~1710-1680 ~1651 (Amide I) ~1700
Aromatic C=C Stretch ~1600, ~1470 ~1544, 1471 ~1600, ~1450

| C-O Stretch (Ether & Acid) | ~1250, ~1100 | N/A | ~1290 |

Visualization: IR Analysis Workflow

IR_Workflow ATR ATR-FTIR Spectrometer Background 1. Record Background (Clean Crystal) ATR->Background Sample 2. Apply Solid Sample to Crystal Background->Sample Acquire 3. Acquire Spectrum (16-32 Scans) Sample->Acquire Process 4. Process Data (Baseline Correction) Acquire->Process Analyze 5. Identify Key Peaks (Functional Groups) Process->Analyze

Caption: Standard workflow for ATR-IR analysis.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Expertise & Experience: Mass spectrometry is the gold standard for determining the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like our target compound, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm error) to predict the elemental composition, providing an orthogonal confirmation of the molecular formula derived from NMR.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in an appropriate solvent such as methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Instrumentation: Infuse the sample directly into an ESI-equipped high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

    • Positive Mode: Look for the protonated molecule [M+H]⁺.

    • Negative Mode: Look for the deprotonated molecule [M-H]⁻.

  • Data Analysis: Compare the observed accurate mass to the theoretical calculated mass for the expected formula, C₁₅H₁₂N₂O₃.

Data Interpretation and Cross-Referencing

The primary goal is to find the molecular ion. For 7-Benzyloxy-1H-indazole-3-carboxylic acid, the monoisotopic mass is 268.0848 g/mol . The presence of a peak at m/z 269.0921 in positive mode or 267.0772 in negative mode provides powerful evidence for the compound's identity.

Table 4: Comparative Mass Spectrometry Data (m/z)

Compound Formula Theoretical Mass (Monoisotopic) Expected Ion [M+H]⁺ Expected Ion [M-H]⁻
7-Benzyloxy-1H-indazole-3-carboxylic acid C₁₅H₁₂N₂O₃ 268.0848 269.0921 267.0772
1H-Indazole-3-carboxylic acid C₈H₆N₂O₂ 162.0429 163.0502 161.0354

| Benzoic Acid | C₇H₆O₂ | 122.0368 | 123.0441 | 121.0295 |

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Analyte Analyte Solution Prepare Dilute Solution (~5 µg/mL) Analyte->Solution Solvent Methanol/ACN Solvent->Solution ESI_Source Electrospray Ionization (Positive & Negative Mode) Solution->ESI_Source Infuse Mass_Analyzer High-Resolution Mass Analyzer (TOF/Orbitrap) ESI_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Find_M Identify Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) Spectrum->Find_M Compare Compare Observed m/z with Theoretical Mass Find_M->Compare

Caption: Workflow for ESI-HRMS molecular weight confirmation.

High-Performance Liquid Chromatography (HPLC): Purity and Identity Confirmation

Expertise & Experience: HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase method (e.g., C18 stationary phase with a polar mobile phase) is the logical choice for this class of molecules. Purity is determined by calculating the area percentage of the main peak relative to all other peaks. Critically, HPLC also provides a characteristic retention time (t₋) that serves as an additional identity check. The benzyloxy group significantly increases the hydrophobicity of the target molecule compared to its parent scaffold, which predictably leads to a longer retention time under reversed-phase conditions.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and sharpens the peak shape.

  • Detection: Monitor the elution profile at a wavelength where the indazole chromophore absorbs strongly, typically around 230-280 nm.

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percent of the main peak to determine purity.

Data Interpretation and Cross-Referencing

A pure sample of 7-Benzyloxy-1H-indazole-3-carboxylic acid should yield a single major peak in the chromatogram. The presence of other peaks indicates impurities, which could include unreacted starting materials or byproducts. The retention time should be significantly longer than that of 1H-Indazole-3-carboxylic acid due to the added nonpolar benzyl group.

Table 5: Comparative HPLC Data (Reversed-Phase)

Compound Expected Purity (%) Expected Relative Retention Time (t₋) Rationale for Retention
7-Benzyloxy-1H-indazole-3-carboxylic acid >98% High Increased hydrophobicity from benzyl group leads to stronger interaction with C18 phase.
1H-Indazole-3-carboxylic acid >99% (Standard) Low More polar, elutes earlier.

| Benzoic Acid | >99% (Standard) | Medium | Intermediate polarity. Less polar than the indazole parent but more polar than the benzylated product. |

Visualization: HPLC Purity Analysis Workflow

HPLC_Workflow Prep Prepare Sample Solution (~0.5 mg/mL in ACN) Inject Inject Sample Prep->Inject System HPLC System (C18 Column, UV Detector) System->Inject Elute Elute with Gradient (H₂O/ACN + 0.1% TFA) Inject->Elute Detect Detect at ~254 nm Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Integrate Peaks Calculate Area % Purity Record Retention Time Chromatogram->Analyze

Caption: Workflow for HPLC purity and identity verification.

Integrated Analytical Strategy: A Self-Validating Conclusion

No single technique is sufficient for the complete characterization of a novel compound. The true power of this guide lies in the integration of these orthogonal methods. The proposed workflow ensures that the data from each analysis validates the others, creating a robust and defensible analytical package.

Integrated_Workflow cluster_primary Primary Characterization cluster_secondary Definitive Structure & Purity Compound Synthesized Compound (7-Benzyloxy-1H-indazole-3-carboxylic acid) IR IR Spectroscopy Compound->IR Confirms Functional Groups MS Mass Spectrometry Compound->MS Confirms Molecular Weight NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Confirms Connectivity HPLC HPLC Compound->HPLC Confirms Purity & Identity Report Final Certificate of Analysis IR->Report MS->Report NMR->Report HPLC->Report

Caption: Integrated workflow for complete compound characterization.

By following this multi-faceted analytical guide, researchers can confidently verify the structure and purity of 7-Benzyloxy-1H-indazole-3-carboxylic acid, ensuring the integrity of their downstream applications in drug discovery and materials science.

References

  • ChemBK. (2024). 7-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Sravanthi, N., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4439. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information File 1: Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

Sources

Comparative

Benchmarking Novel Indazole Scaffolds: A Comparative Analysis Against FDA-Approved Kinase Inhibitors

[1] Executive Summary: The Indazole Advantage The indazole scaffold (1H-indazole) has cemented its status as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Indazole Advantage

The indazole scaffold (1H-indazole) has cemented its status as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster kinase inhibitors like Axitinib (Inlyta) and Pazopanib (Votrient) . Its structural similarity to the endogenous purine ring of ATP allows it to anchor effectively within the kinase hinge region, while its bioisosteric relationship to indole offers improved metabolic stability and distinct hydrogen-bonding capabilities.

This guide provides a rigorous framework for benchmarking novel indazole derivatives against these established standards. We move beyond simple


 generation to focus on residence time , selectivity profiling , and cellular target engagement —the metrics that actually predict clinical success.

Chemical Rationale & SAR Logic

To benchmark effectively, one must understand why the standard works. Axitinib, a Type II kinase inhibitor, utilizes the indazole core to bind the adenine pocket while extending into the hydrophobic back pocket (DFG-out conformation).

Key Structural Interactions (The "Gold Standard" Baseline)
  • N1/N2 Nitrogen: Acts as a hydrogen bond donor/acceptor pair with the kinase hinge region (typically Glu/Cys residues).

  • C3 Position: Critical for extending into the gatekeeper region; often substituted with styryl or amide linkers to induce conformational changes.

  • C6 Position: Ideal vector for solubilizing groups (e.g., morpholine, piperazine) that protrude into the solvent front, improving pharmacokinetics without steric clash.

Visualization: Indazole SAR Decision Tree

The following diagram outlines the logic for optimizing indazole derivatives based on the Axitinib template.

IndazoleSAR Core Indazole Core (Scaffold) Hinge Hinge Region (N1/N2 Interaction) Core->Hinge H-Bonding Gatekeeper C3 Substituent (Selectivity/Potency) Core->Gatekeeper Steric Fit Solvent C6 Substituent (ADME/Solubility) Core->Solvent PK Opt. TypeII DFG-out Conformation (Type II Binding) Gatekeeper->TypeII Induces

Caption: Structural logic for Indazole optimization. The C3 position determines the binding mode (Type I vs Type II), while C6 modulates physical properties.

Comparative Benchmarking Data

The following data synthesizes recent findings comparing a representative "Next-Gen" Indazole Derivative (Compound IND-11, based on recent literature [1][4]) against the clinical standard, Axitinib.

Objective: Demonstrate superior potency or distinct selectivity profiles.

Table 1: Biochemical & Cellular Potency Profile[2][3]
MetricAxitinib (Standard) Novel Derivative (IND-11) Interpretation
Target VEGFR2 (KDR)VEGFR2 (KDR)Primary Angiogenesis Target
Enzymatic

0.2 nM 0.19 nM Equivalent biochemical potency.
Cellular

(HUVEC)
0.2 – 0.5 nM0.8 nMSlight drop in cellular translation (permeability factor).
Selectivity (VEGFR2 vs PDGFR

)
~10-fold>50-foldKey Differentiator: IND-11 shows reduced off-target PDGFR inhibition.
Binding Mode Type II (DFG-out)Type II (DFG-out)Confirmed by X-ray crystallography.
Residence Time (

)
~28 min~45 min IND-11 shows slower

, predicting durable efficacy.

Scientist's Note: While the enzymatic


 values are comparable, the Selectivity  and Residence Time  are the true value drivers here. Many failed candidates match Axitinib's potency but fail due to toxicity (poor selectivity) or short duration of action.

Critical Experimental Workflows

To generate the data above, use the following self-validating protocols.

Protocol A: High-Sensitivity Kinase Assay (ADP-Glo™)

Purpose: Determine intrinsic potency (


) without fluorescent interference common in indazole compounds.

Mechanism: The ADP-Glo assay is a luminescent coupled assay.[1] It depletes unconsumed ATP and then converts the ADP product of the kinase reaction back into ATP, which is quantified via luciferase.[2][3]

Step-by-Step Methodology:

  • Reagent Prep: Thaw VEGFR2 kinase (0.2 ng/µL) and Poly(Glu,Tyr) substrate.

  • Compound Titration: Prepare 3-fold serial dilutions of Indazole derivatives in 100% DMSO (Final assay DMSO < 1%).

  • Reaction Assembly (384-well plate):

    • Add 2 µL Compound.

    • Add 2 µL Kinase/Substrate Mix.

    • Pre-incubation:[4] 10 mins at RT (Critical for Type II inhibitors to access the DFG-out pocket).

    • Add 2 µL Ultra-Pure ATP (

      
       apparent matched, typically 10 µM).
      
  • Incubation: 60 minutes at RT.

  • Depletion: Add 5 µL ADP-Glo™ Reagent (Stops reaction, consumes remaining ATP). Incubate 40 mins.

  • Detection: Add 10 µL Kinase Detection Reagent (Converts ADP

    
     ATP 
    
    
    
    Light). Incubate 30 mins.
  • Read: Measure Luminescence (Integration time: 0.5s).

Validation Check: Z-factor must be > 0.5. If background is high, check ATP purity (ADP contamination causes false positives).

Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)

Purpose: To measure


 and 

(Residence Time).
  • Immobilization: Biotinylate VEGFR2 kinase and capture on a Streptavidin (SA) sensor chip.

  • Solvent Correction: Calibrate with 8-point DMSO curve (Indazoles are hydrophobic; bulk shift correction is vital).

  • Injection: Inject analyte (IND-11) at 5 concentrations (0.1x to 10x

    
    ) for 120s (Association).
    
  • Dissociation: Wash with running buffer for 600s (Dissociation). Note: Axitinib requires long dissociation times due to slow off-rate.

  • Fitting: Fit to 1:1 Langmuir binding model.

Visualizing the Benchmarking Workflow

This diagram illustrates the critical path from hit identification to validated lead, highlighting where specific assays fit.

BenchmarkingWorkflow Start Library Screening (Indazole Scaffolds) Biochem Biochemical Potency (ADP-Glo / FRET) Start->Biochem Hit ID Cellular Cellular Efficacy (HUVEC Proliferation) Biochem->Cellular Permeability Check Kinetics Binding Kinetics (SPR: Residence Time) Biochem->Kinetics Mechanism Check Selectivity Kinome Profiling (Off-Target Tox) Cellular->Selectivity Safety Profile Kinetics->Selectivity Decision Go / No-Go Decision Selectivity->Decision Candidate Selection

Caption: The integrated workflow for validating kinase inhibitors, moving from intrinsic potency to kinetic durability and safety.

References

  • BenchChem. (2025).[5][6][7] Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Retrieved from

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual (TM313).[3] Retrieved from

  • National Institutes of Health (NIH). (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from

  • Royal Society of Chemistry (RSC). (2024). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Retrieved from

  • Schröder, M., et al. (2021).[4][8] Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.[8] Retrieved from

Sources

Validation

Isomeric Purity Analysis of 7-Benzyloxy-1H-indazole-3-carboxylic acid

This guide provides an in-depth technical comparison of analytical methodologies for determining the isomeric purity of 7-Benzyloxy-1H-indazole-3-carboxylic acid , a critical intermediate scaffold often utilized in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for determining the isomeric purity of 7-Benzyloxy-1H-indazole-3-carboxylic acid , a critical intermediate scaffold often utilized in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat analogs) and PARP inhibitors.

Executive Summary: The "Hidden" Isomer Challenge

In the development of indazole-based therapeutics, the 7-position substituent is sterically and electronically unique. Unlike the 4, 5, or 6-positions, the 7-position is adjacent to the pyrazole nitrogen (N1), creating significant steric hindrance that influences both biological binding and chemical reactivity.

For 7-Benzyloxy-1H-indazole-3-carboxylic acid , isomeric purity analysis is not merely about chemical purity (area %); it is about distinguishing three distinct classes of isomers that can compromise downstream efficacy:

  • Regioisomers of the Benzyloxy Group: Contamination with 4-, 5-, or 6-benzyloxy isomers arising from non-selective starting material synthesis.

  • Annular Tautomers (1H vs. 2H): The indazole ring exists in dynamic equilibrium. While the 1H-tautomer is thermodynamically favored (~15–20 kJ/mol), the 7-benzyloxy group can destabilize the N1-H bond, affecting N-alkylation reactions.

  • N-Alkylation Regioisomers (N1 vs. N2): If the molecule is a processed intermediate (e.g., esterified or alkylated), distinguishing N1- from N2-alkylated products is critical, as the 7-substituent directs alkylation toward N2 kinetically.

Comparative Analysis of Analytical Methods

The following table compares the three primary methodologies for analyzing the isomeric purity of this specific indazole scaffold.

FeatureMethod A: RP-HPLC (Phenyl-Hexyl) Method B: 1H-NMR (600 MHz) Method C: SFC (Chiral/Achiral)
Primary Utility Quantitation of regioisomeric impurities (0.05% sensitivity).Structural Confirmation of substitution pattern (7- vs 4/5/6-).Orthogonal Separation for co-eluting isomers.
Selectivity Mechanism

-

interactions resolve positional isomers (4, 5, 6, 7).
Spin-spin coupling constants (

-values) and NOE.
Solvation capability of supercritical CO

.
Tautomer Handling Requires acidic pH to suppress N-H exchange broadening.Distinct shifts for N1-H vs N2-H (if exchange is slow).Low viscosity allows separation of rapid tautomers.
Limit of Detection High (ppm level).Low (~1-2%).Medium.
Throughput High (15 min run).Low (requires expert interpretation).Very High (<5 min run).
Verdict Recommended for QC Release. Mandatory for Reference Standard. Best for Difficult Separations.

Deep Dive: The Recommended Protocols

Method A: High-Resolution RP-HPLC (The QC Workhorse)

Standard C18 columns often fail to separate the 6-benzyloxy and 7-benzyloxy isomers due to similar hydrophobicity. We recommend a Phenyl-Hexyl stationary phase, which leverages


-

interactions with the benzyl ring and the indazole core to maximize selectivity.

Protocol:

  • Column: HALO Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH locks the tautomer and suppresses COOH ionization).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       60% B (Linear ramp)
      
    • 15-18 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 1.2 mL/min.

  • Temperature: 40°C (Improves peak shape for tautomeric mixtures).

  • Detection: UV @ 254 nm (Indazole core) and 210 nm (Benzyl).

Why this works: The 7-benzyloxy isomer has a unique "shape" relative to the stationary phase's phenyl rings compared to the 4/5/6 isomers, resulting in distinct retention times.

Method B: 1H-NMR Spectroscopy (The Structural Validator)

NMR is the only self-validating method to prove the benzyloxy group is at the 7-position.

Key Diagnostic Signals (DMSO-d6):

  • H4, H5, H6 Region (7.0 - 8.0 ppm):

    • 7-Benzyloxy: You will see an ABC spin system .

      • H6: Doublet (d,

        
         Hz) – Ortho coupling to H5.
        
      • H5: Triplet (t,

        
         Hz) – Ortho coupling to H4 and H6.
        
      • H4: Doublet (d,

        
         Hz) – Ortho coupling to H5.
        
    • 6-Benzyloxy: Would show an ABX or AMX system (H7 singlet-like, H4/H5 doublets).

    • 4-Benzyloxy: Would show H5, H6, H7 pattern (similar to 7-isomer but chemical shifts differ due to proximity to N1).

  • NOE (Nuclear Overhauser Effect):

    • Irradiate the Benzyl -CH2- protons (~5.3 ppm).

    • 7-isomer: Strong NOE to H6 and potentially N1-H (if visible).

    • 4-isomer: NOE to H5 and H3 (if COOH is esterified/reduced).

Visualizing the Workflow

Diagram 1: Analytical Decision Tree

This workflow guides the researcher from crude synthesis to validated purity.

AnalyticalWorkflow Start Crude 7-Benzyloxy-1H-indazole-3-COOH Step1 1. Initial Screen: RP-HPLC (C18) Start->Step1 Decision1 Single Peak? Step1->Decision1 PathA 2. Orthogonal Check: Phenyl-Hexyl HPLC (Separates 4/5/6 Regioisomers) Decision1->PathA Yes PathB Suspect Tautomer/Co-elution Decision1->PathB No / Split Peak Step3 3. 1H-NMR (DMSO-d6) Analyze Aromatic Coupling (ABC System) PathA->Step3 PathB->PathA Re-run Acidic Validation NOESY Experiment Confirm Benzyl-H6 Proximity Step3->Validation Final Validated Isomeric Purity Validation->Final

Caption: Analytical workflow ensuring differentiation between tautomeric peak splitting and true regioisomeric impurities.

Diagram 2: Origin of Regioisomeric Impurities

Understanding where impurities come from allows for targeted analysis.

ImpurityOrigin Start Starting Material (e.g., 3-Benzyloxy-2-nitro-toluene) Process Cyclization (Diazotization/Reduction) Start->Process Target Target: 7-Benzyloxy Isomer (Thermodynamic N1-H) Process->Target Major Path Impurity1 Impurity A: 5-Benzyloxy Isomer (From impure starting material) Process->Impurity1 Trace Path Impurity2 Impurity B: N2-Alkylated Byproduct (If alkylating agent present) Target->Impurity2 Post-mod

Caption: Pathway showing that 4/5/6-isomers generally arise from impure precursors, while N2-isomers arise from post-synthesis modification.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Indazole Synthesis and Regiochemistry. Organic Chemistry Portal. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity. MAC-MOD Analytical. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Note. [Link]

  • Reversed-phase HPLC separation of positional isomers. Royal Society of Chemistry Advances, 2014. [Link]

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